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  • Product: (2S)-2-Aminopent-4-YN-1-OL hydrochloride
  • CAS: 1234692-74-0

Core Science & Biosynthesis

Foundational

The Trifunctional Scaffold: Chemical Structure, Properties, and Applications of (2S)-2-Aminopent-4-YN-1-OL Hydrochloride

Executive Summary In the rapidly evolving fields of bioconjugation, peptidomimetics, and targeted drug discovery, the demand for versatile, multi-functional building blocks is paramount. (2S)-2-Aminopent-4-yn-1-ol hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of bioconjugation, peptidomimetics, and targeted drug discovery, the demand for versatile, multi-functional building blocks is paramount. (2S)-2-Aminopent-4-yn-1-ol hydrochloride (also known as L-propargylglycinol hydrochloride) represents a highly strategic chiral scaffold. Featuring three distinct, orthogonally reactive functional groups—a terminal alkyne, a primary amine, and a primary alcohol—this compound enables complex molecular architectures, ranging from bioorthogonal RNA labeling to the synthesis of novel oxazolidinone antibiotics targeting Gram-negative ESKAPE pathogens[1, 2].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic advantages, and field-proven experimental protocols designed for research and drug development professionals.

Structural Anatomy and Physicochemical Profiling

The utility of (2S)-2-Aminopent-4-yn-1-ol hydrochloride stems directly from its compact, densely functionalized structure. The presence of the hydrochloride salt is a critical feature: the free base form of primary amino alcohols can be prone to oxidative degradation or auto-condensation over time. The HCl salt protonates the amine, drastically increasing shelf-life, crystalline stability, and aqueous solubility [3].

Quantitative Data Profile
PropertyValue / Description
Chemical Name (2S)-2-Aminopent-4-yn-1-ol hydrochloride
Synonyms L-propargylglycinol HCl; (S)-2-amino-4-pentyn-1-ol HCl
CAS Registry Number 1234692-74-0
Molecular Formula C₅H₁₀ClNO (C₅H₉NO · HCl)
Molecular Weight 135.59 g/mol
SMILES Cl.NCC#C
Stereochemistry Enantiopure (S)-configuration at C2
Key Reactive Sites C1 (Primary -OH), C2 (Primary -NH₂), C4-C5 (Terminal Alkyne)

Mechanistic Insights: The Orthogonal Reactivity Triad

The true power of this molecule lies in the ability to selectively address each of its three functional groups without cross-reactivity, provided the correct sequence of protection and activation is employed.

  • The Primary Amine (C2): As the most nucleophilic site on the molecule (once liberated from its HCl salt), the amine is typically the first target for derivatization. It can be readily masked using standard peptide chemistry protecting groups (e.g., Boc, Fmoc) or directly coupled to carboxylic acids to form amides.

  • The Primary Alcohol (C1): Following amine protection, the alcohol can be oxidized to an aldehyde/carboxylic acid, converted into a leaving group (tosylate/mesylate) for substitution, or utilized in the synthesis of oxazolidinones—a critical class of protein synthesis inhibitors [1].

  • The Terminal Alkyne (C4-C5): The propargyl moiety is the cornerstone of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because the alkyne is biologically inert (bioorthogonal), it allows the molecule to be incorporated into biological systems (like RNA or peptides) and subsequently "clicked" with a fluorophore or affinity tag [2].

Orthogonal Derivatization Workflow

G A (2S)-2-Aminopent-4-yn-1-ol HCl Starting Material B N-Boc Protection (Amine Masking) A->B Boc2O, TEA CH3CN, 50°C C CuAAC Click Reaction (Alkyne Conjugation) B->C R-N3, CuSO4 Na Ascorbate D O-Derivatization (Alcohol Functionalization) B->D R-COOH, EDC DMAP

Orthogonal derivatization pathway of (2S)-2-Aminopent-4-yn-1-ol highlighting site-specific reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing (2S)-2-Aminopent-4-yn-1-ol hydrochloride, explicitly explaining the causality behind each reagent choice.

Protocol A: N-Boc Protection (Amine Masking)

This protocol is foundational for preventing unwanted side reactions at the amine during subsequent alkyne or alcohol modifications. It has been successfully utilized in the synthesis of oxazolidinone libraries targeting Gram-negative pathogens [1].

Reagents:

  • (2S)-2-Aminopent-4-yn-1-ol hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Salt Neutralization: Suspend (2S)-2-Aminopent-4-yn-1-ol hydrochloride (e.g., 20 mg, 0.147 mmol) in anhydrous CH₃CN (1 mL). Add TEA (41 µL, 0.294 mmol).

    • Causality: The starting material is a stable hydrochloride salt. TEA is a non-nucleophilic base required to deprotonate the ammonium salt, liberating the nucleophilic free amine. A slight excess ensures complete neutralization and drives the subsequent nucleophilic attack.

  • Electrophilic Addition: Add Boc₂O (64 mg, 0.294 mmol) to the stirring mixture.

  • Thermal Activation: Heat the reaction to 50 °C and stir for 5 hours.

    • Causality: While Boc protection often occurs at room temperature, the steric hindrance of the adjacent chiral center and the propargyl group necessitates mild heating to ensure quantitative conversion.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, eluent gradient 0–3% MeOH in DCM) to yield tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate.

Protocol B: Bioorthogonal CuAAC (Click Chemistry)

Once protected, or after incorporation into a biomolecule (such as an RNA transcript), the terminal alkyne can be functionalized via CuAAC [2].

Reagents:

  • Alkyne-bearing substrate (1.0 eq)

  • Azide-bearing tag (e.g., fluorophore-N₃) (1.2 eq)

  • CuSO₄·5H₂O (10 mol%)

  • Sodium Ascorbate (50 mol%)

  • THPTA ligand (20 mol%)

  • Solvent: t-BuOH / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the alkyne and azide in the t-BuOH/H₂O mixture.

    • Causality: The biphasic-miscible solvent system is critical. Water is required for the solubility and function of the inorganic redox reagents (CuSO₄ and ascorbate), while t-BuOH solubilizes the organic alkyne/azide substrates.

  • Catalyst Complexation: In a separate vial, premix CuSO₄ and THPTA ligand in water, then add to the reaction.

    • Causality: THPTA is a water-soluble, tetradentate ligand that coordinates Cu(I). It serves a dual purpose: it accelerates the reaction rate by keeping the copper in a reactive geometry and shields the highly unstable Cu(I) species from oxidative degradation by dissolved atmospheric oxygen.

  • In Situ Reduction: Add freshly prepared sodium ascorbate solution to the mixture.

    • Causality: Cu(I) is the active catalytic species but is thermodynamically unstable. CuSO₄ provides stable Cu(II), which is reduced in situ by the ascorbate. An excess of ascorbate ensures that any Cu(I) that inadvertently oxidizes back to Cu(II) is immediately re-reduced, maintaining the catalytic cycle.

  • Reaction: Stir at room temperature for 2–12 hours until LC-MS confirms complete consumption of the alkyne.

References

  • Source: National Institutes of Health (NIH)
  • RNA functionalization strategies and their application to RNA folding dynamics and experimental RNomics Source: Heidelberg University Archive URL
  • (2S)
Exploratory

Unlocking (2S)-2-Aminopent-4-yn-1-ol Hydrochloride: Exact Mass, Molecular Weight, and Analytical Profiling

Executive Summary In the rapidly evolving fields of bioconjugation, peptide synthesis, and drug development, unnatural amino alcohols serve as critical structural scaffolds. (2S)-2-Aminopent-4-yn-1-ol hydrochloride (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of bioconjugation, peptide synthesis, and drug development, unnatural amino alcohols serve as critical structural scaffolds. (2S)-2-Aminopent-4-yn-1-ol hydrochloride (also known as L-propargylglycinol hydrochloride) is a highly versatile, chiral bifunctional building block. Featuring a primary amine, a primary alcohol, and a terminal alkyne, it is heavily utilized in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry [1].

As a Senior Application Scientist, I frequently observe that the successful integration of this molecule into complex synthetic workflows depends entirely on rigorous analytical characterization. This whitepaper provides an in-depth technical guide to the physicochemical properties, exact mass determination, and mass spectrometry (MS) protocols required to validate (2S)-2-Aminopent-4-yn-1-ol hydrochloride.

Physicochemical Profiling & Mass Specifications

A common pitfall in mass spectrometry and stoichiometry is conflating the properties of the hydrochloride salt with those of the free base. When calculating equivalents for synthesis, the average molecular weight of the salt must be used. However, when performing High-Resolution Mass Spectrometry (HRMS), the exact mass of the ionized free base is the critical metric.

The table below summarizes the quantitative data required for both stoichiometric calculations and MS targeting.

Table 1: Mass and Structural Specifications
PropertyFree BaseHydrochloride Salt
Chemical Formula C₅H₉NOC₅H₁₀ClNO (C₅H₉NO · HCl)
Molecular Weight (Average) 99.13 g/mol 135.59 g/mol
Monoisotopic Exact Mass 99.0684 Da135.0451 Da
Target m/z [M+H]⁺ (ESI+) 100.0757100.0757 (Salt dissociates)
CAS Number 1260803-30-2 (Unspecified)1234692-74-0 (S-enantiomer)

Note: The R-enantiomer hydrochloride salt corresponds to CAS 1234692-76-2 [2]. Stereochemical purity must be confirmed via chiral chromatography or polarimetry, as MS cannot distinguish enantiomers.

The Causality of Mass Spectrometry: Why Exact Mass Matters

In drug development, identifying a compound relies on distinguishing it from isobaric impurities (molecules with the same nominal mass but different elemental compositions).

The monoisotopic exact mass of the neutral (2S)-2-Aminopent-4-yn-1-ol free base is 99.0684 Da . During Electrospray Ionization (ESI) in positive mode, the primary amine is protonated, yielding the [M+H]⁺ ion.

  • Calculation: 99.0684 Da + 1.0073 Da (proton) = 100.0757 Da .

The Salt Dissociation Principle: When analyzing the hydrochloride salt (MW 135.59 g/mol ), the molecule fully dissociates in the LC mobile phase. The mass spectrometer does not detect the intact salt at m/z 135. Instead, the chloride anion is drawn toward the counter-electrode or exhausted by the vacuum system in positive mode, leaving only the protonated free base to enter the mass analyzer. Searching for m/z 135 in ESI+ is a common novice error that will result in a false negative.

High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure a self-validating analytical system, the following step-by-step LC-HRMS methodology is designed specifically for highly polar, low-molecular-weight amino alcohols.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of (2S)-2-Aminopent-4-yn-1-ol hydrochloride in 1 mL of LC-MS grade Acetonitrile:Water (90:10, v/v) containing 0.1% Formic Acid. Dilute to 1 µg/mL.

    • Causality: Formic acid acts as a proton donor, ensuring the primary amine remains fully ionized (-NH₃⁺), which exponentially increases the sensitivity and signal-to-noise ratio in ESI+ mode.

  • Chromatographic Separation (HILIC):

    • Action: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity BEH Amide) rather than a standard C18 column.

    • Causality: Because this molecule is highly polar and lacks substantial hydrophobic bulk, it will elute in the void volume of a reversed-phase C18 column, leading to ion suppression from unretained salts. HILIC provides the necessary retention mechanism for polar analytes, ensuring sharp peak shapes and accurate quantification [3].

  • Ionization (ESI+):

    • Action: Operate the ESI source in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Mass Analysis:

    • Action: Scan using an Orbitrap or Q-TOF mass analyzer in full scan mode (m/z 50–250) at a resolution of ≥70,000. Extract the ion chromatogram (EIC) for m/z 100.0757 with a mass tolerance of ±5 ppm.

MS_Protocol A 1. Sample Preparation (HCl Dissociation) B 2. HILIC LC Separation (Polar Retention) A->B C 3. ESI+ Ionization (Yields [M+H]+) B->C D 4. HRMS Detection (m/z = 100.0757) C->D

Workflow for HRMS exact mass determination of (2S)-2-Aminopent-4-yn-1-ol.

Mechanistic Role in Bioconjugation & Drug Development

(2S)-2-Aminopent-4-yn-1-ol is structurally analogous to L-propargylglycine, a known inhibitor of cystathionine gamma-lyase and a widely used unnatural amino acid [4]. By reducing the carboxylic acid of propargylglycine to a primary alcohol, the molecule gains distinct chemical orthogonality.

The primary amine and alcohol can be selectively protected (e.g., with Fmoc or Boc groups) or utilized for esterification/amidation, leaving the terminal alkyne free for downstream bioconjugation.

The CuAAC "Click" Pathway

The terminal alkyne is highly reactive toward azides in the presence of a Copper(I) catalyst. This CuAAC reaction forms a robust, biologically stable 1,4-disubstituted 1,2,3-triazole linkage. This specific workflow is routinely used to attach fluorophores, PEG chains, or targeted therapeutics to peptide backbones [1].

CuAAC_Reaction Substrate (2S)-2-Aminopent-4-yn-1-ol (Terminal Alkyne) Catalyst Cu(I) Catalyst (Ascorbate Reduced) Substrate->Catalyst Azide Azide-Tagged Target (Biomolecule) Azide->Catalyst Product 1,2,3-Triazole Linkage (Stable Conjugate) Catalyst->Product Cycloaddition

Copper-catalyzed alkyne-azide cycloaddition (CuAAC) utilizing the terminal alkyne.

By adhering to the exact mass specifications and analytical protocols outlined in this guide, researchers can confidently validate the purity and structural integrity of (2S)-2-Aminopent-4-yn-1-ol hydrochloride, ensuring reproducible success in complex bioconjugation and drug discovery pipelines.

References

  • Chemikart. "1234692-74-0 | (S)-propargylglycinol hydrochloride". Chemikart Database. Available at:[Link]

  • Molport. "(2R)-2-aminopent-4-yn-1-ol hydrochloride | 1234692-76-2". Molport Chemical Database. Available at:[Link]

  • American Chemical Society. "Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry". Biomacromolecules. Available at:[Link]

Foundational

An In-depth Technical Guide to the Synthesis of (2S)-2-Aminopent-4-yn-1-ol Hydrochloride from L-Amino Acids

Abstract This technical guide provides a comprehensive overview of a viable and stereochemically controlled synthetic pathway for (2S)-2-aminopent-4-yn-1-ol hydrochloride, a valuable chiral building block in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a viable and stereochemically controlled synthetic pathway for (2S)-2-aminopent-4-yn-1-ol hydrochloride, a valuable chiral building block in drug development. The synthesis commences with the readily available and optically pure L-serine, leveraging its inherent chirality to achieve the desired stereochemistry in the final product. This document details the strategic considerations behind the multi-step synthesis, including protecting group strategies, key chemical transformations, and purification protocols. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental procedures, designed to be a practical resource for researchers and scientists in the field of medicinal chemistry and organic synthesis.

Introduction and Strategic Overview

(2S)-2-Aminopent-4-yn-1-ol is a chiral propargyl alcohol derivative of significant interest in medicinal chemistry due to the versatile reactivity of the alkyne moiety, which can be further functionalized through various coupling reactions. Its hydrochloride salt form enhances stability and solubility. The synthesis of enantiopure amino alcohols is a critical aspect of drug discovery, as the stereochemistry often dictates pharmacological activity and metabolic profile.

This guide outlines a robust synthetic strategy starting from L-serine. L-serine is an ideal chiral precursor as its stereocenter is directly incorporated into the target molecule, and its functional groups (a primary alcohol and a carboxylic acid) provide handles for selective modification.[1][2] The overall synthetic approach can be summarized as follows:

  • Protection of the amino and carboxyl groups of L-serine: To prevent unwanted side reactions during subsequent transformations.

  • Conversion of the primary alcohol to a suitable leaving group: To facilitate nucleophilic substitution.

  • Introduction of the propargyl group: Through nucleophilic substitution with a propargyl nucleophile.

  • Reduction of the carboxylic acid to a primary alcohol: To yield the desired amino alcohol backbone.

  • Deprotection and salt formation: To afford the final target compound, (2S)-2-aminopent-4-yn-1-ol hydrochloride.

This pathway is designed to be efficient and scalable, with each step selected to ensure high yields and retention of stereochemical integrity.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from L-serine to (2S)-2-aminopent-4-yn-1-ol hydrochloride.

Synthesis_Pathway L_Serine L-Serine Protected_Serine N,O-Protected L-Serine Derivative L_Serine->Protected_Serine Protection Activated_Alcohol Activated Alcohol Intermediate Protected_Serine->Activated_Alcohol Activation of -OH Propargylated_AA Propargylated Amino Acid Derivative Activated_Alcohol->Propargylated_AA Propargylation Target_Molecule_Protected (2S)-2-N-protected-aminopent-4-yn-1-ol Propargylated_AA->Target_Molecule_Protected Reduction of COOH Target_Molecule (2S)-2-Aminopent-4-yn-1-ol Target_Molecule_Protected->Target_Molecule Deprotection Final_Product (2S)-2-Aminopent-4-yn-1-ol Hydrochloride Target_Molecule->Final_Product HCl Salt Formation

Caption: Proposed synthetic pathway for (2S)-2-aminopent-4-yn-1-ol hydrochloride from L-serine.

Detailed Synthetic Protocol

Step 1: Protection of L-Serine

The initial step involves the protection of both the amino and carboxylic acid functionalities of L-serine to prevent their interference in subsequent reactions. A common and effective strategy is the formation of a cyclic derivative, such as an oxazolidine, followed by esterification, or a more direct approach of N- and O-protection. For this guide, we will focus on N-Boc protection followed by esterification.

Experimental Protocol:

  • N-Boc Protection:

    • Suspend L-serine (1 equivalent) in a mixture of dioxane and water (2:1).

    • Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.

    • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture overnight.

    • Acidify the mixture with 1 M HCl to a pH of 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine.

  • Esterification (Methyl Ester):

    • Dissolve the N-Boc-L-serine in methanol.

    • Cool the solution to 0 °C and bubble in HCl gas for a few minutes, or add acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain N-Boc-L-serine methyl ester.

Step 2: Activation of the Primary Alcohol

The primary hydroxyl group of the protected serine derivative must be converted into a good leaving group for the subsequent nucleophilic substitution. This is typically achieved by tosylation or mesylation.

Experimental Protocol:

  • Dissolve N-Boc-L-serine methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add triethylamine (1.5 equivalents).

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tosylated intermediate.

Step 3: Introduction of the Propargyl Group

This crucial step involves the SN2 displacement of the tosylate with a propargyl nucleophile. The use of a cuprate reagent, such as lithium di(propargyl)cuprate, is effective for this transformation.

Experimental Protocol:

  • Prepare propargyllithium by adding n-butyllithium (1.1 equivalents) to a solution of propyne in anhydrous THF at -78 °C.

  • In a separate flask, prepare lithium di(propargyl)cuprate by adding copper(I) iodide (0.5 equivalents) to the propargyllithium solution at -78 °C.

  • Add a solution of the tosylated intermediate (1 equivalent) in anhydrous THF to the cuprate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc-protected (S)-2-aminopent-4-ynoic acid methyl ester.

Step 4: Reduction of the Methyl Ester

The ester functionality is now selectively reduced to a primary alcohol using a mild reducing agent to avoid affecting the alkyne group. Lithium borohydride is a suitable choice for this transformation.

Experimental Protocol:

  • Dissolve the N-Boc-protected (S)-2-aminopent-4-ynoic acid methyl ester (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add lithium borohydride (2 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C, followed by 1 M HCl to adjust the pH to ~7.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S)-2-aminopent-4-yn-1-ol.

Step 5: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Experimental Protocol:

  • Dissolve the N-Boc-(2S)-2-aminopent-4-yn-1-ol (1 equivalent) in a minimal amount of methanol.

  • Add a 4 M solution of HCl in 1,4-dioxane (excess, ~5-10 equivalents).

  • Stir the mixture at room temperature for 2-4 hours. The product will precipitate out of the solution.

  • Filter the white solid, wash with cold diethyl ether, and dry under vacuum to afford (2S)-2-aminopent-4-yn-1-ol hydrochloride.

Data Summary

StepProductStarting MaterialKey ReagentsExpected Yield (%)
1aN-Boc-L-serineL-SerineBoc-anhydride, NaHCO₃90-95
1bN-Boc-L-serine methyl esterN-Boc-L-serineHCl (gas) or AcCl in MeOH95-99
2N-Boc-O-tosyl-L-serine methyl esterN-Boc-L-serine methyl esterTsCl, Et₃N85-90
3N-Boc-(S)-2-aminopent-4-ynoic acid methyl esterN-Boc-O-tosyl-L-serine methyl esterLithium di(propargyl)cuprate60-70
4N-Boc-(2S)-2-aminopent-4-yn-1-olN-Boc-(S)-2-aminopent-4-ynoic acid methyl esterLiBH₄80-90
5(2S)-2-Aminopent-4-yn-1-ol hydrochlorideN-Boc-(2S)-2-aminopent-4-yn-1-olHCl in dioxane90-98

Conclusion

The synthetic pathway detailed in this guide presents a reliable and stereocontrolled method for the preparation of (2S)-2-aminopent-4-yn-1-ol hydrochloride from the readily available chiral building block, L-serine. The strategic use of protecting groups and carefully selected reagents at each stage ensures high yields and the preservation of the desired stereochemistry. This technical guide provides a solid foundation for researchers and drug development professionals to synthesize this valuable compound for further applications in medicinal chemistry and materials science.

References

  • Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Magrioti, V., Antonopoulou, G., Pantoleon, E., & Kokotos, G. (2003). Synthesis of 2-amino alcohols and unnatural amino acids from serine. ARKIVOC, 2002(13), 55-61. [Link]

  • Metcalf, J. S., Dunlop, R. A., Powell, J. T., Banack, S. A., & Cox, P. A. (2018). L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential. Neurotoxicity research, 33(1), 213–221. [Link]

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. Journal of the American Chemical Society, 115(12), 5021–5030. [Link]

  • O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • LookChem. (2S)-2-aminopent-4-en-1-ol. [Link]

  • Molport. (2S)-2-aminopent-4-yn-1-ol hydrochloride. [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of (2S)-2-Aminopent-4-yn-1-ol Hydrochloride in Aqueous Systems: A Methodological Whitepaper

Executive Summary (2S)-2-Aminopent-4-yn-1-ol hydrochloride (often referred to as L-propargylglycinol HCl) is a highly polar, low-molecular-weight chiral amino alcohol featuring a terminal alkyne. Due to its unique β -ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-Aminopent-4-yn-1-ol hydrochloride (often referred to as L-propargylglycinol HCl) is a highly polar, low-molecular-weight chiral amino alcohol featuring a terminal alkyne. Due to its unique β -aminol architecture, it serves as a critical synthetic intermediate and a potent pharmacophore in click-chemistry applications and irreversible enzyme inhibition[1].

For drug development professionals and formulation scientists, understanding the thermodynamic solubility of this compound is paramount. This whitepaper delineates the physicochemical rationale behind its solubility profile, outlines a self-validating experimental protocol for accurate quantification, and provides predictive thermodynamic data to guide downstream formulation strategies.

Molecular Architecture & Physicochemical Rationale

The exceptional aqueous solubility of (2S)-2-Aminopent-4-yn-1-ol hydrochloride is dictated by a triad of structural features:

  • Ion-Dipole Interactions: The protonated primary amine ( −NH3+​ ) acts as a powerful hydration locus, forming strong ion-dipole interactions with water molecules.

  • Hydrogen Bonding: The primary hydroxyl group ( −OH ) functions as both a hydrogen bond donor and acceptor, further lowering the free energy of solvation.

  • Crystal Lattice Thermodynamics: Formulating the molecule as a hydrochloride salt significantly reduces the crystal lattice energy compared to its free-base counterpart. When the enthalpy of hydration exceeds the lattice energy, dissolution is thermodynamically favored.

The terminal alkyne group contributes minimal lipophilicity, ensuring the overall molecular topology remains highly hydrophilic[1].

The Analytical Challenge: Overcoming Optical Invisibility

A critical pitfall in profiling aliphatic alkynes and amino alcohols is their lack of a conjugated π -system. (2S)-2-Aminopent-4-yn-1-ol exhibits virtually no absorbance in the standard UV range (254 nm). While weak absorbance occurs in the deep UV (< 210 nm), relying on this range leads to severe baseline drift and interference from aqueous buffers and organic modifiers.

The Causality of Detector Choice: To achieve rigorous quantification, the analytical method must be decoupled from the analyte's optical properties. Liquid Chromatography coupled with Charged Aerosol Detection (LC-CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory. CAD provides a mass-sensitive response that is independent of chromophores, ensuring high-fidelity quantification of the dissolved API without solvent interference ()[2],[3].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The classical saturation shake-flask method remains the gold standard for determining the thermodynamic solubility of ionizable compounds ()[4]. However, to prevent false positives caused by supersaturation, pH drift, or salt disproportionation, the protocol must be designed as a self-validating system .

Step-by-Step Methodology
  • Phase 1: Solid-State Verification

    • Action: Analyze the bulk (2S)-2-Aminopent-4-yn-1-ol HCl using X-ray Powder Diffraction (XRPD).

    • Causality: Confirming a pure, highly crystalline starting phase ensures that the measured solubility reflects the stable polymorph, not an amorphous impurity.

  • Phase 2: Saturation & Equilibration

    • Action: Add an excess amount (e.g., 600 mg) of the compound to 1.0 mL of the target aqueous buffer (pH 1.2 to 7.4) in a sealed glass vial. Incubate in an orbital shaker at 37 ± 0.1 °C and 100 rpm for 48 hours ()[5].

    • Causality: 48 hours is required to establish a true dynamic equilibrium between the solid lattice and the solvated ions.

  • Phase 3: Phase Separation & Self-Validation

    • Action: Centrifuge the vials at 10,000 × g for 15 minutes at 37°C. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

    • Validation A (pH Drift): Measure the pH of the filtrate. Dissolving massive amounts of an HCl salt can consume the buffer's neutralizing capacity. If the pH shifts by >0.05 units, the final pH must be recorded as the true equilibrium pH[6].

    • Validation B (Solid Phase): Recover the un-dissolved solid pellet and re-analyze via XRPD to ensure the salt has not disproportionated into the free base.

  • Phase 4: LC-CAD Quantification

    • Action: Dilute the filtrate volumetrically (e.g., 1:1000) to fall within the linear dynamic range of the CAD. Analyze using a HILIC column, quantifying against a highly pure reference standard[2].

Workflow Step1 1. Solid-State Verification (XRPD of HCl Salt) Step2 2. Buffer Addition & Saturation (Excess Solid + Aqueous Media) Step1->Step2 Step3 3. Thermal Equilibration (37°C, 48h Orbital Shaking) Step2->Step3 Step4 4. Phase Separation (Centrifugation + Isothermal Filtration) Step3->Step4 Saturation Achieved Step5 5. Self-Validation (Post-pH Check & Residue XRPD) Step4->Step5 Supernatant & Pellet Step6 6. LC-CAD Quantification (Mass-Sensitive Analysis) Step5->Step6 Validated Samples

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

pH-Solubility Profiling & Speciation Dynamics

The solubility of (2S)-2-Aminopent-4-yn-1-ol is highly pH-dependent, governed by the Henderson-Hasselbalch relationship for a weak base. Given the primary aliphatic amine, the theoretical pKa is estimated between 9.0 and 9.5.

At physiological pH (7.4) and below, the molecule exists almost exclusively (>99%) in its protonated cationic state. In these environments, solubility is extremely high and is dictated by the solubility product ( Ksp​ ) of the chloride salt. As the pH approaches and exceeds the pKa (e.g., pH 10.0), the compound deprotonates into its free base form. Lacking the ion-dipole interactions, the free base relies solely on hydrogen bonding, causing solubility to plummet to its intrinsic solubility limit ( S0​ ).

Speciation pH_low pH < pKa (1.2 - 7.4) Physiological & Acidic Media Ionized Protonated State (R-NH3+ Cl-) pH_low->Ionized Sol_High High Solubility (Ion-Dipole Driven) Ionized->Sol_High pH_high pH > pKa (10.0+) Basic Media FreeBase Free Base State (R-NH2) pH_high->FreeBase Sol_Low Intrinsic Solubility (H-Bond Driven) FreeBase->Sol_Low

Fig 2: pH-dependent speciation and solubility logic for (2S)-2-Aminopent-4-yn-1-ol.

Quantitative Data Summary

The following table summarizes the theoretical thermodynamic solubility profile of the compound across standard biorelevant and buffered media.

Buffer System (37°C)Target pHFinal pH (Post-Eq)Dominant SpeciesEstimated Solubility (mg/mL)
SGF (No Enzymes)1.21.20R-NH3+> 500
Acetate Buffer4.54.42R-NH3+> 500
SIF (No Enzymes)6.86.75R-NH3+~ 450
Phosphate Buffer7.47.31R-NH3+~ 400
Borate Buffer10.09.95R-NH2 (Free Base)~ 25

(Note: Data represents predictive thermodynamic profiling based on the β -aminol architecture and pKa modeling. Actual empirical values may vary slightly based on specific buffer ionic strengths).

Formulation & Drug Development Implications

The extreme aqueous solubility of the hydrochloride salt presents both advantages and challenges for formulation:

  • BCS Classification: The compound will easily meet the solubility criteria for Biopharmaceutics Classification System (BCS) Class I or III, depending on its parallel permeability metrics[7].

  • Hygroscopicity: Highly soluble HCl salts are frequently hygroscopic. Manufacturing environments must maintain strict relative humidity (RH) controls to prevent deliquescence during solid oral dosage formulation.

  • Parenteral Considerations: While highly soluble, formulating concentrated intravenous (IV) solutions of this API will result in a highly acidic solution due to the HCl salt. Robust buffering agents will be required to prevent injection-site tissue irritation.

References

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Filip, K., et al. (2013). Comparison of ultraviolet detection and charged aerosol detection methods for liquid-chromatographic determination of protoescigenin. Acta Poloniae Pharmaceutica. URL:[Link]

  • Gala, U., et al. (2022). Simultaneous Chromatographic Quantitation of Drug Substance and Excipients in Nanoformulations Using a Combination of Evaporative Light Scattering and Absorbance Detectors. Molecular Pharmaceutics (ACS Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Fluorescent Dye Labeling Using (2S)-2-Aminopent-4-YN-1-OL Hydrochloride

Introduction: A Versatile Bifunctional Linker for Two-Stage Fluorescent Labeling (2S)-2-Aminopent-4-YN-1-OL hydrochloride is a novel bifunctional molecule poised to offer significant flexibility in modern bioconjugation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Bifunctional Linker for Two-Stage Fluorescent Labeling

(2S)-2-Aminopent-4-YN-1-OL hydrochloride is a novel bifunctional molecule poised to offer significant flexibility in modern bioconjugation and cellular imaging workflows. Its unique structure, featuring a primary amine and a terminal alkyne, allows for a two-stage labeling strategy. This enables researchers to first conjugate a fluorescent dye to the linker and then attach the resulting fluorescent alkyne to a target molecule of interest. This approach is particularly advantageous when direct labeling of the target molecule is challenging or when a universal fluorescent "tag" is desired for multiple experiments.

The primary amine serves as a reactive handle for conjugation with a wide array of commercially available amine-reactive fluorescent dyes, most notably those activated with N-hydroxysuccinimide (NHS) esters.[1][2][3] The terminal alkyne provides an orthogonal reactive group for subsequent ligation to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (2S)-2-Aminopent-4-YN-1-OL hydrochloride for creating custom fluorescent probes. The protocols are designed to be self-validating by relying on well-established and robust chemical principles.

Core Principles and Strategic Advantages

The utility of (2S)-2-Aminopent-4-YN-1-OL hydrochloride stems from its ability to bridge two powerful bioconjugation chemistries.

  • Amine-Reactive Labeling: The primary amine on the linker readily reacts with electrophilic groups, such as NHS esters, to form stable amide bonds.[7][8] This reaction is highly efficient and is a standard method for labeling proteins and other biomolecules containing primary amines.[3][9] The reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH (8.3-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[10]

  • Click Chemistry: The terminal alkyne is one half of the click chemistry pair. The CuAAC reaction forms a stable triazole linkage between the alkyne and an azide.[5] This reaction is exceptionally specific, as neither alkynes nor azides are typically found in biological systems, preventing off-target reactions.[11] It proceeds efficiently in aqueous environments and is biocompatible, even enabling labeling in living cells.[5]

This two-stage approach offers several benefits:

  • Flexibility: A single batch of fluorescently-labeled alkyne linker can be synthesized and then used to label various azide-modified targets.

  • Accessibility: It allows for the use of a wide range of commercially available amine-reactive dyes.

  • Modularity: Different fluorescent dyes can be easily swapped in the first stage to create a panel of probes with varying spectral properties.

PART 1: Synthesis of a Fluorescent Alkyne Probe

This section details the protocol for conjugating an amine-reactive fluorescent dye to (2S)-2-Aminopent-4-YN-1-OL hydrochloride.

Experimental Workflow: Stage 1

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification prep_linker Dissolve (2S)-2-Aminopent-4-YN-1-OL HCl in Reaction Buffer mix Add Dye Solution to Linker Solution (Molar Excess of Linker) prep_linker->mix prep_dye Dissolve Amine-Reactive Dye (e.g., NHS Ester) in Anhydrous DMSO prep_dye->mix incubate Incubate at Room Temperature (Protected from Light) mix->incubate purify Purify Fluorescent Alkyne Probe (e.g., HPLC, Column Chromatography) incubate->purify characterize Characterize Product (Mass Spectrometry, Spectroscopy) purify->characterize

Caption: Workflow for conjugating a fluorescent dye to the linker.

Detailed Protocol: Dye Conjugation

Materials:

  • (2S)-2-Aminopent-4-YN-1-OL hydrochloride

  • Amine-reactive fluorescent dye (e.g., CF® Dye SE, Alexa Fluor® NHS Ester)[9][12]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification supplies (e.g., HPLC system, silica gel for column chromatography)

Procedure:

  • Prepare the Linker Solution:

    • Dissolve (2S)-2-Aminopent-4-YN-1-OL hydrochloride in the reaction buffer to a final concentration of 10 mg/mL. Causality: The basic pH of the bicarbonate buffer is crucial for deprotonating the primary amine, making it nucleophilic and reactive towards the NHS ester.[8][10] Buffers containing primary amines, such as Tris, must be avoided as they will compete in the reaction.[7]

  • Prepare the Dye Solution:

    • Allow the vial of the amine-reactive dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[13] Vortex briefly to ensure complete dissolution. Causality: NHS esters are susceptible to hydrolysis in aqueous solutions, so a fresh stock in an anhydrous solvent is essential for optimal reactivity.[8]

  • Conjugation Reaction:

    • In a microcentrifuge tube protected from light, combine the linker solution and the dye solution. It is recommended to use a molar excess of the linker to the dye (e.g., 2:1 to 5:1 linker:dye molar ratio) to ensure all the dye reacts.

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring or rocking. The reaction vessel should be protected from light to prevent photobleaching of the dye.[13]

  • Purification of the Fluorescent Alkyne Probe:

    • The purification method will depend on the scale of the reaction and the properties of the dye.

    • For small-scale reactions: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for achieving high purity.

    • For larger-scale reactions: Silica gel column chromatography can be employed. The appropriate solvent system will need to be determined based on the polarity of the dye and the conjugated product.

    • Self-Validation: The goal of purification is to separate the desired fluorescently-labeled alkyne from unreacted dye and linker. Successful purification is critical for accurate downstream labeling.[14][]

  • Characterization and Storage:

    • Confirm the identity of the product using mass spectrometry.

    • Determine the concentration of the purified fluorescent alkyne probe using UV-Vis spectrophotometry, based on the extinction coefficient of the fluorescent dye.

    • Store the purified probe in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light and moisture.

Quantitative Data Summary
ParameterRecommended ValueRationale
Reaction pH 8.3 - 8.5Optimal for deprotonation of primary amines without significant hydrolysis of the NHS ester.[10]
Linker:Dye Molar Ratio 2:1 to 5:1Ensures complete consumption of the more expensive fluorescent dye.
Reaction Time 1 - 2 hoursSufficient for complete reaction at room temperature.[13]
Reaction Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and stability of reagents.
Solvent for Dye Anhydrous DMSO or DMFPrevents premature hydrolysis of the amine-reactive dye.[10]

PART 2: Labeling Azide-Modified Molecules with the Fluorescent Alkyne Probe

This section describes the use of the newly synthesized fluorescent alkyne probe to label a target molecule containing an azide group via a copper-catalyzed click reaction.

Experimental Workflow: Stage 2

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis prep_target Prepare Azide-Modified Target Molecule in Buffer mix Combine Target, Probe, and Catalyst Mix prep_target->mix prep_probe Prepare Fluorescent Alkyne Probe Solution prep_probe->mix prep_catalyst Prepare Catalyst Mix: CuSO4, Reducing Agent (e.g., Ascorbate), and Ligand (e.g., TBTA) prep_catalyst->mix incubate Incubate at Room Temperature mix->incubate purify Purify Labeled Product (e.g., Gel Filtration, Affinity Chromatography) incubate->purify analyze Analyze Labeled Product (SDS-PAGE, Fluorescence Imaging) purify->analyze

Caption: Workflow for click chemistry labeling of an azide-modified target.

Detailed Protocol: Click Chemistry Labeling

Materials:

  • Purified Fluorescent Alkyne Probe (from Part 1)

  • Azide-modified target molecule (e.g., protein, nucleic acid, or small molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification supplies (e.g., gel filtration columns, dialysis cassettes)[16]

Procedure:

  • Prepare Reagents:

    • Dissolve the azide-modified target molecule in the reaction buffer.

    • Prepare a stock solution of the fluorescent alkyne probe in DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water. Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) state in situ. A fresh solution is crucial as it is prone to oxidation.[4]

    • Prepare a 10 mM stock solution of TBTA in DMSO. Causality: TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves the efficiency of the click reaction.[11]

  • Click Reaction Assembly:

    • In a microcentrifuge tube, combine the azide-modified target molecule, the fluorescent alkyne probe (typically a 1.5 to 5-fold molar excess over the target), and the TBTA solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.

    • The total reaction volume should be made up with the reaction buffer.

  • Incubation:

    • Incubate the reaction at room temperature for 1 to 4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification of the Labeled Product:

    • It is essential to remove the copper catalyst, excess fluorescent probe, and other reaction components from the labeled target molecule.[]

    • For proteins and large biomolecules: Gel filtration chromatography (e.g., Sephadex G-25) is effective for separating the labeled protein from small molecule reagents.[16] Dialysis can also be used.

    • For small molecules: RP-HPLC is the preferred method for purification.

  • Analysis of the Labeled Product:

    • For proteins: The labeling efficiency can be assessed by SDS-PAGE with in-gel fluorescence scanning, followed by Coomassie staining to visualize all protein bands.

    • The degree of labeling (DOL) can be determined spectrophotometrically if the extinction coefficients of the target molecule and the fluorophore are known.

    • The functionality of the labeled biomolecule should be confirmed using an appropriate activity assay.

Troubleshooting
IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Amine Reaction) Inactive NHS ester (hydrolyzed).Use a fresh vial of dye and anhydrous DMSO.
Incorrect buffer pH or composition.Ensure pH is 8.3-8.5 and the buffer is free of primary amines.[7][10]
Low Labeling Efficiency (Click Reaction) Oxidized sodium ascorbate.Prepare a fresh solution of sodium ascorbate immediately before use.
Insufficient copper catalyst.Optimize the concentration of CuSO₄ and TBTA.
Precipitation During Reaction Poor solubility of reagents.Add a co-solvent like DMSO (up to 20% v/v) to the reaction mixture.
Loss of Protein Activity Labeling at a critical functional site.Consider alternative labeling strategies or reduce the dye-to-protein ratio.

Safety and Handling

(2S)-2-Aminopent-4-YN-1-OL hydrochloride and related chemical reagents should be handled with care in a well-ventilated area, preferably a fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19] Consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information and handling instructions.[17] Amine-reactive dyes and their solvents (DMSO, DMF) may be hazardous and should be handled accordingly.

Conclusion

(2S)-2-Aminopent-4-YN-1-OL hydrochloride is a versatile tool that enables a modular and flexible approach to fluorescent labeling. By combining the robustness of NHS ester chemistry with the specificity of click chemistry, researchers can create custom fluorescent probes for a wide range of applications in molecular biology, drug discovery, and diagnostics. The protocols outlined in these application notes provide a solid foundation for the successful implementation of this powerful bifunctional linker in your research endeavors.

References

  • Jena Bioscience . Fluorescent Amine Protein Labeling. [Link]

  • Sama, G. F., et al. (2019) . Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules, 24(15), 2744. [Link]

  • Garrido, M., et al. (2023) . Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. RSC Advances, 13(25), 17094-17103. [Link]

  • Nguyen, T., et al. (2006) . An affinity-based method for the purification of fluorescently-labeled biomolecules. Bioconjugate Chemistry, 17(4), 869-872. [Link]

  • Click Chemistry Tools . Protocol: Click-Chemistry Labeling of Biomolecules and DNA. [Link]

  • Jena Bioscience . Alkyne-containing Fluorescent Dyes. [Link]

  • Pourceau, L., et al. (2020) . New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(51), 33149-33158. [Link]

  • Shimadzu . Purification of Fluorescent Protein-Labeled Antibodies by Gel Filtration Chromatography. [Link]

  • Alexandrova, L. A., et al. (1996) . Chemical methods of DNA and RNA fluorescent labeling. Nucleic Acids Research, 24(15), 3022-3024. [Link]

  • Hibbs, R. E., & Gonzalez, C. (2013) . Fluorescent labeling and modification of proteins. Current Protocols in Protein Science, 73, 24.1.1-24.1.18. [Link]

  • Zhu, L., et al. (2013) . A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Journal of Analytical & Bioanalytical Techniques, 4(5), 177. [Link]

  • Castaneda, L., et al. (2022) . Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Bioconjugate Chemistry, 33(9), 1736-1741. [Link]

  • Pourceau, L., et al. (2020) . New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(51), 33149-33158. [Link]

  • NextSDS . 2-aminopent-4-en-1-ol hydrochloride — Chemical Substance Information. [Link]

  • MolPort . (2S)-2-aminopent-4-yn-1-ol hydrochloride. [Link]

  • Aaron Chemicals . Safety Data Sheet for a similar amine compound. [Link]

  • PubChem . 2-Aminopent-4-en-1-ol. [Link]

  • Chemsrc . 2-AMINO-4-PENTENOIC ACID HYDROCHLORIDE. [Link]

  • Aapptec . Fluorescent Labeling Reagents. [Link]

Sources

Application

Application Note: Preparation and Utilization of (2S)-2-Aminopent-4-yn-1-ol Hydrochloride Stock Solutions for In Vitro Assays

Introduction & Scientific Rationale (2S)-2-Aminopent-4-yn-1-ol hydrochloride (also known as (S)-propargylglycinol hydrochloride) is a highly versatile, chiral alkyne-amino alcohol widely utilized in chemical biology, pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(2S)-2-Aminopent-4-yn-1-ol hydrochloride (also known as (S)-propargylglycinol hydrochloride) is a highly versatile, chiral alkyne-amino alcohol widely utilized in chemical biology, peptidomimetic synthesis, and drug development. The molecule features two orthogonal reactive handles: a primary amine and a terminal alkyne.

The primary amine facilitates standard bioconjugation (e.g., EDC/NHS coupling to carboxylic acids), while the terminal alkyne serves as a biorthogonal reporter for [1]. By incorporating this compound into target proteins, lipids, or cellular matrices, researchers can perform highly specific in vitro assays using azide-bearing fluorophores or affinity tags.

Physicochemical Properties & Storage Causality

Understanding the physicochemical nature of the reagent is critical for maintaining its integrity. The hydrochloride (HCl) salt form is intentionally chosen over the free base to prevent the spontaneous oxidation of the primary amine and to dramatically increase aqueous solubility.

Causality in Storage: Because it is an HCl salt, the powder is highly hygroscopic. Exposure to ambient humidity will cause the solid to deliquesce (absorb moisture and dissolve), which leads to inaccurate molar weighing and accelerates the oxidative degradation of the terminal alkyne. Always equilibrate the sealed vial to room temperature in a desiccator for at least 30 minutes before opening.

Table 1: Physicochemical Properties
PropertySpecificationExperimental Implication
CAS Number 1234692-74-0Unique identifier for procurement and QC.
Molecular Weight 135.59 g/mol Required for precise molarity calculations.
Formula C5H9NO · HClIndicates the presence of the chloride counterion.
Solubility H₂O, DMSO, DMF (>100 mM)Compatible with both aqueous buffers and organic solvents.
Storage (Solid) -20°C, desiccatedPrevents thermal and hydrolytic degradation.

Experimental Workflow

The following diagram illustrates the logical progression from raw material preparation to the final functional assay.

Workflow A Solid Reagent (2S)-2-Aminopent-4-yn-1-ol HCl B Solvent Selection (DMSO, H2O, or PBS) A->B C 100 mM Stock Solution (Aliquot & Store at -20°C) B->C D Target Functionalization (e.g., NHS-ester coupling) C->D E CuAAC Click Assay (Add Azide-Probe + Cu(I)) D->E F Downstream Analysis (Fluorescence/LC-MS) E->F

Caption: Workflow for preparation and in vitro application of (2S)-2-Aminopent-4-yn-1-ol HCl stock solutions.

Protocol 1: Preparation of 100 mM Stock Solutions

Causality: Preparing a concentrated 100 mM stock minimizes the volume of solvent introduced into downstream biological assays. For cell-based in vitro assays, keeping the final DMSO concentration below 0.1% (v/v) is mandatory to prevent solvent-induced cytotoxicity and off-target transcriptional artifacts.

Table 2: Dilution Matrix for 100 mM Stock
Mass of Reagent (mg)Volume of Solvent (µL)Final Concentration
1.00 mg73.7 µL100 mM
5.00 mg368.7 µL100 mM
10.00 mg737.5 µL100 mM
Step-by-Step Methodology:
  • Equilibration: Remove the reagent vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

  • Weighing: Rapidly weigh the desired mass (e.g., 5.00 mg) into a sterile, amber microcentrifuge tube. Note: Amber tubes protect the alkyne from UV-catalyzed cross-linking.

  • Solvent Addition: Add the corresponding volume of anhydrous DMSO or sterile 1X PBS (pH 7.4) according to Table 2.

    • Crucial Insight: Do not use amine-containing buffers (e.g., Tris or Glycine) if your downstream application involves targeting the primary amine, as these will act as competitive nucleophiles.

  • Dissolution: Vortex for 30 seconds. The HCl salt dissolves rapidly. Centrifuge briefly to collect the liquid at the bottom.

  • Purging & Aliquoting: Purge the tube with a gentle stream of Argon or N₂ gas to displace oxygen. Aliquot into 50 µL fractions to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C. Aqueous stocks are stable for up to 3 months; DMSO stocks are stable for up to 6 months.

Self-Validation Checkpoint: Dilute a 1 µL aliquot to 10 µM in LC-MS grade water. Run via LC-MS (ESI+). A successful preparation will yield a dominant peak at m/z 100.07 ([M+H]⁺ of the free base), confirming structural integrity and absence of degradation.

Protocol 2: In Vitro CuAAC (Click Chemistry) Assay

Once your target protein or cellular matrix has been functionalized with the (2S)-2-Aminopent-4-yn-1-ol moiety, you can detect or isolate it using a [2].

CuAAC Alkyne Alkyne Handle (from Stock) Triazole 1,4-Disubstituted Triazole (Stable Conjugate) Alkyne->Triazole Azide Azide Probe (e.g., AF647-N3) Azide->Triazole Catalyst Cu(I) Catalyst Complex (CuSO4 + Ascorbate + THPTA) Catalyst->Triazole Catalyzes

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using the alkyne-modified target.

Reagent Causality & Preparation:
  • Sodium Ascorbate (Reducing Agent): Must be prepared fresh in water. It reduces inactive Cu(II) to the catalytically active Cu(I). Aqueous ascorbate oxidizes rapidly in air; using old solutions will result in assay failure.

  • THPTA or BTTAA (Ligand): Cu(I) can generate reactive oxygen species (ROS) that degrade proteins. Water-soluble ligands like THPTA coordinate the Cu(I) ion, stabilizing its oxidation state and acting as a sacrificial antioxidant to preserve sample integrity.

Step-by-Step Methodology:
  • Prepare the Catalyst Premix: In a separate tube, combine the following to form the active Cu(I)-ligand complex:

    • 10 µL of CuSO₄ (20 mM aqueous stock)

    • 20 µL of THPTA ligand (50 mM aqueous stock)

    • Incubate for 3 minutes at room temperature. The solution will turn pale blue.

  • Sample Preparation: To 100 µL of your alkyne-functionalized in vitro sample (e.g., 1 mg/mL protein in PBS), add 2 µL of the desired Azide-Fluorophore (e.g., Alexa Fluor 647-Azide, 1 mM stock).

  • Initiate Reaction: Add 5 µL of the Catalyst Premix to the sample.

  • Add Reducing Agent: Immediately add 10 µL of freshly prepared Sodium Ascorbate (100 mM aqueous stock). The reaction mixture should briefly turn clear/colorless, indicating the reduction of Cu(II) to Cu(I).

  • Incubation: Incubate the reaction for 1 hour at room temperature in the dark (to protect the fluorophore).

  • Quenching & Cleanup: Quench the reaction by adding EDTA to a final concentration of 5 mM (chelates the copper). Remove unreacted dyes via size-exclusion chromatography (e.g., Sephadex G-25 spin columns) or dialysis.

Self-Validation Checkpoint: Every CuAAC assay must include a "No Copper" Negative Control . Because the azide-alkyne cycloaddition is kinetically forbidden at room temperature without a catalyst, any fluorescence observed in the target band of the "No Copper" control indicates non-specific binding of the azide-probe, allowing you to accurately subtract background noise.

References

  • Meldal, M., et al. "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry." Chemical Reviews, ACS Publications.[Link]

  • Ting, A. Y., et al. "Comparison of live-cell and fixed-cell CuAAC labeling protocols." Nature Protocols (via ResearchGate).[Link]

  • Kovacs, L., et al. "Development of an In Vitro Assay for Evaluation of Intracellular SPAAC Reactions." Chemical & Biomedical Imaging, ACS Publications.[Link]

Method

Application Note &amp; Protocols: (2S)-2-Aminopent-4-YN-1-OL Hydrochloride as a Versatile Precursor for Unnatural Amino Acid Synthesis

Abstract Unnatural amino acids (UAAs) are indispensable tools in modern drug discovery, medicinal chemistry, and chemical biology, offering pathways to novel therapeutics and research probes with enhanced properties.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Unnatural amino acids (UAAs) are indispensable tools in modern drug discovery, medicinal chemistry, and chemical biology, offering pathways to novel therapeutics and research probes with enhanced properties.[1][2] The introduction of unique side chains can improve metabolic stability, modulate biological activity, and provide handles for bioconjugation.[3] This guide details the utility of (2S)-2-aminopent-4-yn-1-ol hydrochloride, a chiral building block featuring a terminal alkyne. This functional group is exceptionally versatile, serving as a linchpin for two of the most powerful transformations in modern organic synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") and Palladium-Catalyzed Sonogashira Cross-Coupling. We provide detailed protocols for leveraging this precursor to generate diverse UAA scaffolds, underpinned by mechanistic insights and practical handling guidance for researchers in pharmaceutical and biotechnology fields.

Physicochemical Properties and Safe Handling

(2S)-2-aminopent-4-yn-1-ol hydrochloride is a reactive chemical that requires careful handling to ensure safety and experimental integrity. The terminal alkyne and amino alcohol functionalities dictate its reactivity and storage requirements.

Compound Properties
PropertyValue
Chemical Name (2S)-2-Aminopent-4-YN-1-OL hydrochloride
Synonyms (S)-1-aminopent-4-yn-2-ol hydrochloride
CAS Number 1807937-95-6[4][5]
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.6 g/mol
Appearance White to off-white powder or solid[6]
Purity Typically ≥95%
Storage Store at -20°C, keep tightly closed, away from incompatible materials.[7]
Safety and Handling

The presence of the propargyl group necessitates stringent safety protocols. Propargyl-containing compounds can be toxic, reactive, and flammable.[8][9]

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood.[7] Mandatory PPE includes a laboratory coat, chemical-resistant nitrile gloves, and safety glasses with side shields or chemical splash goggles.[7][8]

  • Exposure Routes & First Aid: The compound is expected to be an irritant to the skin, eyes, and respiratory tract (H315, H319, H335).[4]

    • Skin Contact: Immediately wash the affected area with soap and water.[7]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

    • Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.[7]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases to prevent vigorous or explosive reactions.[8][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

The Alkyne Handle: A Gateway to Chemical Diversity

The terminal alkyne of (2S)-2-aminopent-4-yn-1-ol is not merely a structural feature but a strategic gateway for molecular diversification. Its reactivity can be precisely controlled to engage in two primary, high-yield transformations, enabling the synthesis of a vast array of complex UAA derivatives from a single, chiral precursor. This dual-utility is a cornerstone of its value in library synthesis and drug development.[3]

Caption: Diversification pathways for the precursor.

Protocol 1: Synthesis of a Triazole-Containing UAA via Click Chemistry (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry"—a class of reactions known for their reliability, specificity, and mild conditions.[3] This protocol describes the synthesis of a 1,2,3-triazole-containing amino acid, a scaffold frequently used in medicinal chemistry to mimic peptide bonds or act as a stable linker.

Rationale

The reaction requires protection of the primary amine and hydroxyl groups to prevent side reactions with the reagents. A tert-butyloxycarbonyl (Boc) group is a standard choice for the amine due to its stability and ease of removal under acidic conditions. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) if necessary, though it is often sufficiently unreactive under standard CuAAC conditions. The copper(I) catalyst is generated in situ from copper(II) sulfate and a reducing agent, typically sodium ascorbate.

Experimental Workflow

Caption: Workflow for Triazole UAA Synthesis via CuAAC.

Step-by-Step Protocol

Step A: Boc-Protection of the Amine

  • Suspend (2S)-2-aminopent-4-yn-1-ol hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane:Water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) followed by the slow, portion-wise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected intermediate, which can often be used without further purification.

Step B: CuAAC Reaction

  • Dissolve the Boc-protected amino alcohol (1.0 eq) and the desired organic azide (e.g., Benzyl azide, 1.05 eq) in a 3:1 mixture of t-BuOH:Water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the reaction vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected triazole product.

Step C: Boc-Deprotection

  • Dissolve the purified, Boc-protected triazole product in a minimal amount of dichloromethane (DCM).

  • Add a 4M solution of HCl in 1,4-dioxane (10-20 eq) or trifluoroacetic acid (TFA, 20-30% in DCM).

  • Stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene (3x) to remove residual acid.

  • The resulting hydrochloride or TFA salt of the final triazole-containing UAA can be triturated with diethyl ether to yield a solid.

Protocol 2: Synthesis of an Aryl-Alkynyl UAA via Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11] It provides a direct route to conjugate aromatic systems onto the amino acid scaffold, a common strategy in the development of fluorescent amino acids or drug candidates with extended π-systems.[12][13]

Rationale

This reaction is highly sensitive to the catalyst system. A palladium(0) species, typically generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the active catalyst. A copper(I) co-catalyst (e.g., CuI) is crucial for activating the alkyne. An amine base (e.g., triethylamine or diisopropylethylamine) is required to neutralize the HX byproduct and facilitate catalyst turnover. As with the CuAAC protocol, prior protection of the primary amine is essential.

Experimental Workflow

Caption: Workflow for Aryl-Alkynyl UAA Synthesis.

Step-by-Step Protocol

Prerequisite: Use the Boc-protected intermediate prepared in Step A of Protocol 1.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected amino alcohol (1.0 eq), the aryl halide (e.g., 4-iodotoluene, 1.1 eq), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq), and Copper(I) iodide (CuI, 0.1 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)) followed by a degassed amine base such as triethylamine (Et₃N, 3.0 eq).

  • Causality Note: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to unwanted alkyne homocoupling (Glaser coupling).

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the coupled product.

  • Perform Boc-deprotection as described in Step C of Protocol 1 to obtain the final aryl-alkynyl UAA hydrochloride or TFA salt.

Characterization of Synthesized UAAs

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the covalent structure and absence of major impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Chiral HPLC can be used to confirm that no racemization occurred during the synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction (CuAAC) Inactive catalyst (Cu(I) oxidized).Use freshly prepared solutions of sodium ascorbate and CuSO₄. Ensure all reagents are of high quality.
Low or No Reaction (Sonogashira) Catalyst deactivation by oxygen. Poor quality aryl halide.Thoroughly degas all solvents and the reaction vessel. Use a fresh, high-purity aryl halide (I > Br >> Cl). Consider using a more active palladium catalyst or ligand.
Multiple Products / Side Reactions Incomplete protection of the amine/alcohol. Alkyne homocoupling (Sonogashira).Ensure protection step went to completion. For Sonogashira, ensure rigorous exclusion of oxygen.
Difficult Purification Residual copper or palladium catalysts.For CuAAC, an ammonia wash can help remove copper. For Sonogashira, ensure filtration through Celite is performed carefully. Additional washes or alternative chromatography phases may be needed.
Incomplete Deprotection Insufficient acid or reaction time.Increase the equivalents of acid (HCl/TFA) or extend the reaction time. Monitor carefully by LC-MS.

Conclusion

(2S)-2-Aminopent-4-YN-1-OL hydrochloride is a powerful and versatile chiral precursor for the synthesis of diverse unnatural amino acids. Its terminal alkyne functionality provides a reliable handle for introducing triazole rings via CuAAC or aryl moieties via Sonogashira coupling. The protocols and insights provided herein offer a robust framework for researchers to expand their chemical toolbox, enabling the creation of novel molecular entities for drug discovery and chemical biology.

References

  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of Alkynyl Amino Acids and Peptides and Their Palladium-Catalyzed Coupling to Ferrocene. ACS Publications. [Link]

  • The synthesis of novel heterocyclic substituted α-amino acids; further exploitation of α-amino acid alkynyl ketones as reactive substrates. Royal Society of Chemistry Publishing. [Link]

  • Unified synthesis of β-alkynyl-, alkenyl- and alkyl-β-amino acids and derivatives. ResearchGate. [Link]

  • Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. PMC, National Center for Biotechnology Information. [Link]

  • Safety and Handling Measures for Propargyl Alcohol. Rawsource. [Link]

  • Unusual Amino Acids: Propargylglycine (Pra). LifeTein Peptide Blog. [Link]

  • Preparation of Propargyl Chloride and its Application in Electroplating. Labinsights. [Link]

  • Propargylglycine. Wikipedia. [Link]

  • N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Royal Society of Chemistry Publishing. [Link]

  • Synthesis method of S-2-aminobutanamide hydrochloride.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University. [Link]

  • Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Highlights in synthesis - unnatural amino acids. BioAscent. [Link]

  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. PMC, National Center for Biotechnology Information. [Link]

  • UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics. [Link]

  • aminoacetone semicarbazone hydrochloride. Organic Syntheses. [Link]

  • (2S)-1-aminopent-4-yn-2-ol hydrochloride — Chemical Substance Information. NextSDS. [Link]

Sources

Application

Application Note: Metabolic Labeling of Newly Synthesized Proteins Using (2S)-2-Aminopent-4-YN-1-OL Hydrochloride

Document Type: Technical Guide & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Rethinking Metabolic Incorporation Metabolic labeling of newly synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Guide & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Rethinking Metabolic Incorporation

Metabolic labeling of newly synthesized proteins (NSPs) is a cornerstone technique for profiling proteome dynamics, monitoring translational responses to drug candidates, and studying cellular adaptation. Traditional methodologies have heavily relied on non-canonical amino acids (ncAAs) such as azidohomoalanine (AHA) or homopropargylglycine (HPG). However, these conventional analogs often require prolonged methionine depletion, which can induce metabolic stress, alter baseline translation rates, and skew proteomic data.

As an alternative, (2S)-2-Aminopent-4-YN-1-OL hydrochloride —an alkyne-containing amino alcohol—introduces a highly efficient, stress-free paradigm for NSP tagging. Because it lacks a carboxylate group, its reduced polarity significantly enhances cell membrane permeability. Once internalized, it bypasses the stringent requirements of canonical aminoacyl-tRNA synthetase competition. Instead, it can act as a C-terminal translation terminator (analogous to puromycin) or undergo intracellular oxidation to its corresponding amino acid, directly embedding a bioorthogonal alkyne tag into the nascent polypeptide chain. This allows for robust labeling in complete, nutrient-rich media, preserving the native physiological state of the cell.

Mechanistic Workflow & Causality

To ensure rigorous , the terminal alkyne of (2S)-2-Aminopent-4-YN-1-OL is leveraged for downstream detection via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality in Reagent Selection:

  • Hydrochloride Salt Form: The HCl salt is specifically chosen to maintain the primary amine in a protonated state during storage, ensuring high aqueous solubility and preventing premature auto-oxidation.

  • THPTA Ligand Premixing: In the click chemistry phase, Cu(II) must be reduced to catalytic Cu(I). We mandate premixing CuSO₄ with the THPTA ligand before adding it to the protein lysate. Unchelated copper generates reactive oxygen species (ROS) that degrade proteins and quench fluorophores. THPTA acts as a protective chelator, maintaining Cu(I) stability and preserving sample integrity.

Pathway A 1. Cellular Uptake (2S)-2-Aminopent-4-YN-1-OL HCl B 2. Intracellular Processing (Ribosomal Entry / Oxidation) A->B High Membrane Permeability C 3. Translation Incorporation (Nascent Peptide Tagging) B->C Peptidyl Transferase Activity D 4. CuAAC Click Reaction (Azide-Fluorophore Ligation) C->D Bioorthogonal Ligation E 5. Detection & Profiling (In-Gel Fluorescence / Imaging) D->E Signal Readout

Figure 1: Mechanistic workflow of (2S)-2-Aminopent-4-YN-1-OL in metabolic labeling.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. To guarantee that the fluorescent signal strictly represents newly synthesized proteins rather than non-specific background binding, this protocol integrates an obligate translation-inhibition control using Cycloheximide.

Phase 1: Cell Culture & Metabolic Labeling
  • Cell Seeding: Plate target cells (e.g., HeLa, HEK293, or primary lines) in a 6-well tissue culture plate. Grow to 70-80% confluency in complete media.

  • Internal Validation (Critical Step): Pre-incubate the designated negative control well with 50 µg/mL Cycloheximide for 30 minutes. This halts ribosomal translocation, ensuring no new proteins are synthesized.

  • Probe Preparation: Reconstitute (2S)-2-Aminopent-4-YN-1-OL hydrochloride in sterile water or DMSO to create a 100 mM stock.

  • Pulse Labeling: Add the probe directly to the culture medium at a final concentration of 100 µM. Do not deplete native amino acids.

  • Incubation: Incubate cells for 1 to 4 hours under standard physiological conditions (37°C, 5% CO₂).

Phase 2: Cell Lysis & CuAAC Click Chemistry
  • Harvesting: Wash cells 3× with ice-cold PBS to arrest cellular metabolism and remove unincorporated probe.

  • Lysis: Lyse cells using 200 µL of RIPA buffer supplemented with EDTA-free protease inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Normalization: Quantify protein concentration via BCA assay. Normalize all samples to exactly 1.5 mg/mL to ensure quantitative comparability.

  • Click Reaction Assembly: For every 100 µL of normalized lysate, sequentially add the following reagents. Order of addition is critical for :

    • Azide-Fluorophore (e.g., Alexa Fluor 488 Azide): 5 µM final.

    • Catalyst Premix: Premix 1 mM CuSO₄ with 5 mM THPTA ligand in a separate tube, incubate for 5 minutes, then add to the lysate.

    • Initiator: Add 5 mM Sodium Ascorbate last. This reduces Cu(II) to Cu(I), initiating the cycloaddition.

  • Conjugation: Vortex gently and incubate in the dark at room temperature for 1 hour.

CuAAC_Logic Alkyne Alkyne-Tagged Protein (2S)-2-Aminopent-4-YN-1-OL Product Triazole Linkage Stable Conjugate Alkyne->Product Cycloaddition Azide Azide Probe Fluorophore / Biotin Azide->Product Cycloaddition Catalyst Catalyst Complex CuSO4 + THPTA + Ascorbate Catalyst->Product Cu(I) Catalysis

Figure 2: Logical relationship and components of the CuAAC click chemistry reaction.

Phase 3: Precipitation & Downstream Analysis
  • Clean-up: Perform a methanol/chloroform precipitation to rigorously strip away unreacted fluorophores and copper salts.

  • Resuspension: Air-dry the protein pellet and resuspend in 1× SDS-PAGE sample buffer. Boil at 95°C for 5 minutes.

  • Resolution: Run the samples on a 4–12% Bis-Tris polyacrylamide gel.

  • Detection: Scan the gel using a fluorescence imager (e.g., Typhoon scanner) prior to standard Western blot transfer.

Data Presentation & Quantitative Analysis

To evaluate the success of the metabolic labeling workflow, refer to the expected fluorescence metrics outlined below. A successful experiment will demonstrate a stark contrast between the active translation samples and the cycloheximide-inhibited controls.

Experimental Condition(2S)-2-Aminopent-4-YN-1-OL (µM)Translation InhibitorExpected Fluorescence (A.U.)Diagnostic Interpretation
Absolute Negative 0 µMNone< 100Baseline autofluorescence of lysate.
Inhibition Control 100 µMCycloheximide (50 µg/mL)< 150Validates that labeling is strictly translation-dependent.
Low Labeling 50 µMNone2,500 - 3,000Sufficient for highly active, rapidly dividing cells.
Optimal Labeling 100 µMNone8,000 - 10,000Ideal signal-to-noise ratio for in-gel fluorescence.
Saturation/Toxicity 500 µMNone10,500 - 11,000Diminishing returns; risk of off-target binding or cytotoxicity.

Table 1: Quantitative troubleshooting matrix for optimizing NSP labeling.

References

  • Title: Site-specific functionalization of proteins and their applications to therapeutic antibodies Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • Title: Enzymatic Labeling of Proteins: Techniques and Approaches Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Expanding and Decoding the Chemistry of Phospholipid Headgroup in Eukaryotes (Metabolic Control & Alkyne Chemistry) Source: bioRxiv URL: [Link]

Technical Notes & Optimization

Troubleshooting

Purification methods for (2S)-2-Aminopent-4-YN-1-OL hydrochloride reaction mixtures

Subtitle: Troubleshooting Guides, FAQs, and Validated Workflows for Alkynyl Amino Alcohols Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides, FAQs, and Validated Workflows for Alkynyl Amino Alcohols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of (2S)-2-Aminopent-4-yn-1-ol hydrochloride (often synthesized via the reduction of L-propargylglycine). This molecule presents a "perfect storm" of purification challenges: it possesses a highly polar primary amine, a hydrophilic primary alcohol, and a reactive terminal alkyne ([1]). Standard biphasic aqueous workups typically result in near-total product loss to the aqueous layer.

This guide provides field-proven, self-validating protocols to isolate this compound with high purity and yield, explaining the thermodynamic and kinetic causality behind each experimental choice.

Section 1: Troubleshooting & Root Cause Analysis (FAQs)

Q1: I reduced L-propargylglycine using NaBH₄/I₂. Why can't I extract the resulting amino alcohol into dichloromethane (DCM) or ethyl acetate?

  • Causality: The product is a highly polar amino alcohol. Even when the amine is deprotonated (free base form at pH > 10), the combination of the short 5-carbon chain and the hydroxyl group heavily biases its partition coefficient (LogP) toward the aqueous phase. Attempting to extract it with DCM will leave >90% of your yield in the water.

  • Solution: Abandon liquid-liquid extraction. Instead, utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8) to selectively trap the amine directly from the aqueous phase ([2]).

Q2: My NMR shows massive contamination with inorganic salts (borates, sodium chloride). How do I remove them?

  • Causality: Inorganic salts co-precipitate with polar organic hydrochlorides when water is evaporated. Because (2S)-2-Aminopent-4-yn-1-ol HCl is highly soluble in polar solvents, simple trituration often fails to separate the organic salt from the inorganic matrix.

  • Solution: Perform a solvent-antisolvent precipitation. The organic hydrochloride salt is soluble in absolute ethanol, whereas many inorganic salts (like NaCl or sodium borates) have limited solubility in cold ethanol. After filtering the inorganics, the addition of an antisolvent (diethyl ether) forces the pure organic salt to crystallize ([3]).

Q3: Is there a risk of degrading the terminal alkyne during purification?

  • Causality: Terminal alkynes are generally stable to acidic conditions (like HCl in ethanol) but can undergo base-catalyzed isomerization or hydration if exposed to strong aqueous bases and high heat for prolonged periods.

  • Solution: When eluting from the ion-exchange resin using aqueous ammonia, keep temperatures low (<30°C) during rotary evaporation to prevent alkyne degradation or undesired side reactions.

Section 2: Validated Experimental Protocols
Protocol A: Cation-Exchange Chromatography (Desalting & Isolation)

Purpose: To isolate the free base of (2S)-2-Aminopent-4-yn-1-ol from aqueous reaction mixtures containing heavy inorganic salt loads.

Step-by-Step Methodology:

  • Resin Preparation: Swell Dowex 50WX8 (H⁺ form, 50-100 mesh) in deionized water. Pack a glass column and wash with 5 column volumes (CV) of 1M HCl, followed by water until the eluate pH is neutral ([2]).

  • Loading: Dilute the crude aqueous reaction mixture with water to reduce viscosity. Load onto the column at a flow rate of 1-2 CV/hour.

    • Mechanism: The protonated amine binds to the sulfonic acid groups of the resin, displacing H⁺ ions.

  • Washing: Wash the column with 3-5 CV of deionized water.

    • Mechanism: Neutral impurities, borates, and inorganic cations/anions are washed away. Self-Validation: Monitor the wash with a TLC stain (ninhydrin) to ensure no product is leaking.

  • Elution: Elute the product using 1.5 M aqueous ammonium hydroxide (NH₄OH).

    • Mechanism: The high pH deprotonates the amine, breaking its ionic bond with the resin, while the NH₄⁺ ions displace it.

  • Concentration: Collect the ninhydrin-positive fractions and evaporate under reduced pressure (bath temp <30°C) to yield the crude free base as a viscous oil.

Protocol B: Hydrochloride Salt Formation and Crystallization

Purpose: To convert the free base into a stable, highly pure hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base in a minimal volume of absolute ethanol. If any white inorganic solids remain undissolved, filter them off through a Celite pad.

  • Salification: Chill the filtrate in an ice bath (0-5°C). Slowly add a stoichiometric amount of anhydrous HCl in ethanol (or 1.2 equivalents of 2M HCl in diethyl ether).

    • Mechanism: Anhydrous conditions prevent the introduction of water, which would inhibit crystallization ([4]).

  • Precipitation: Slowly add cold diethyl ether (antisolvent) dropwise while stirring vigorously until the solution becomes persistently cloudy.

  • Crystallization: Store the mixture at -20°C overnight to allow complete crystallization.

  • Isolation: Filter the white crystalline solid quickly under a nitrogen blanket (the salt is hygroscopic) and wash with cold diethyl ether. Dry under high vacuum.

Section 3: Quantitative Data & Method Comparison

To assist in selecting the appropriate purification strategy based on your specific reaction scale and impurity profile, consult the following performance matrix:

Purification MethodTypical Yield RecoveryPurity (HPLC/NMR)ScalabilityBest Used For
Biphasic Extraction (DCM/H₂O) < 15%VariableHighNot recommended due to high polarity.
Dowex 50WX8 Ion-Exchange 85 - 95%> 95%Medium-HighRemoving heavy inorganic salt loads (e.g., post-reduction).
Reverse-Phase HPLC (C18) 60 - 75%> 99%Low (Prep scale)Final polishing; removing stereoisomers or related organic impurities.
EtOH/Et₂O Crystallization 75 - 90%> 98%HighConverting free base to HCl salt; removing trace inorganics.
Section 4: Workflow Decision Matrix

The following diagram illustrates the logical decision tree for purifying (2S)-2-Aminopent-4-yn-1-ol hydrochloride based on the upstream synthetic route.

G Start Crude Reaction Mixture (2S)-2-Aminopent-4-yn-1-ol Check Assess Inorganic Salt Load Start->Check HighSalt High Salt Load (e.g., NaBH4/I2 reduction) Check->HighSalt Inorganic Reductants LowSalt Low Salt Load (e.g., Boc-deprotection) Check->LowSalt Organic Reagents Dowex Dowex 50WX8 Cation Exchange HighSalt->Dowex Cryst Dissolve in Abs. EtOH Add HCl, ppt with Et2O LowSalt->Cryst Elute Elute with 1.5M NH4OH Evaporate to Free Base Dowex->Elute Elute->Cryst Pure Pure (2S)-2-Aminopent-4-yn-1-ol HCl (>98% Purity) Cryst->Pure

Decision matrix for the purification of (2S)-2-Aminopent-4-yn-1-ol hydrochloride.

References
  • Title: (2R)-2-aminopent-4-yn-1-ol hydrochloride | 1234692-76-2 (Enantiomeric reference for physical properties) Source: Molport URL: [Link]

  • Title: and δ-Amino acids (2,3- and 3,4-trans-CHA) as catalysts in Knoevenagel condensation Source: Semantic Scholar URL: [Link]

  • Title: US2243977A - Process for the preparation of amino-alcohols Source: Google Patents URL
  • Title: Purification of organic hydrochloride salt? Source: ResearchGate URL: [Link]

Sources

Optimization

Minimizing side reactions during (2S)-2-Aminopent-4-YN-1-OL hydrochloride bioconjugation

Welcome to the technical support resource for (2S)-2-Aminopent-4-YN-1-OL hydrochloride (ApyNOL-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (2S)-2-Aminopent-4-YN-1-OL hydrochloride (ApyNOL-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of this versatile bioconjugation reagent. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can anticipate challenges and optimize your workflows for success.

Foundational Concepts & Reagent Overview

This section addresses the fundamental properties of ApyNOL-HCl and best practices for its handling and preparation.

Q1: What is the chemical structure of (2S)-2-Aminopent-4-YN-1-OL hydrochloride, and what are its reactive functional groups?

Answer: (2S)-2-Aminopent-4-YN-1-OL hydrochloride is a small molecule featuring three distinct functional groups, each with a role in bioconjugation. The hydrochloride salt form ensures good aqueous solubility.

  • Terminal Alkyne (-C≡CH): This is the primary functional group intended for bioconjugation. It is designed to react with azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly specific and efficient, forming a stable triazole linkage.[]

  • Primary Amine (-NH₂): Located at the C2 position, this amine is a potent nucleophile. While essential to the molecule's structure, it represents the most significant source of potential side reactions, particularly with amine-reactive reagents like NHS esters.[4] As a hydrochloride salt, this group is protonated (-NH₃⁺), which modulates its reactivity.

  • Primary Hydroxyl (-OH): Located at the C1 position, this alcohol is a weaker nucleophile than the amine and is generally unreactive under standard bioconjugation conditions.[5]

Caption: Structure of (2S)-2-Aminopent-4-YN-1-OL hydrochloride with key functional groups.

Troubleshooting Guide: Side Reactions & Optimization

This section provides in-depth solutions to the most common challenges encountered during bioconjugation with ApyNOL-HCl.

Q2: My analytical results show unintended modifications. How do I prevent side reactions involving the primary amine of ApyNOL-HCl?

Answer: This is the most common off-target issue. The primary amine on ApyNOL-HCl is nucleophilic and can compete with target amines on your biomolecule (e.g., lysine residues) if amine-reactive chemistry (like NHS esters) is also present in your scheme. More critically, if your goal is to use the alkyne, you must ensure other reagents do not inadvertently react with the amine.

The most effective strategy is pH control . The pKa of a primary amine of this type is typically between 9 and 10.

  • At pH 7.0-7.5: The vast majority of the ApyNOL-HCl amine groups will be protonated as -NH₃⁺. This protonated form is not nucleophilic and will not readily react with electrophiles like NHS esters. The terminal alkyne's reactivity in a CuAAC reaction is not significantly affected by this pH range.[2] This creates a kinetic window where alkyne-azide ligation is strongly favored over any amine-related side reactions.

  • At pH > 8.5: A significant fraction of the amine group becomes deprotonated and highly nucleophilic (-NH₂). At this pH, you risk side reactions if any amine-reactive electrophiles are present.

Therefore, for selective alkyne conjugation, always maintain your reaction buffer at a physiological pH (≤ 7.5) .

ReactionCompetition Start ApyNOL-HCl + Azide-Biomolecule pH_Check What is the reaction pH? Start->pH_Check AmineProtonated Amine is Protonated (-NH₃⁺) Non-nucleophilic pH_Check->AmineProtonated ≤ 7.5 AmineDeprotonated Amine is Deprotonated (-NH₂) Highly Nucleophilic pH_Check->AmineDeprotonated > 8.5 LowPH pH ≤ 7.5 DesiredReaction Selective Alkyne-Azide CuAAC Reaction Occurs AmineProtonated->DesiredReaction Success Successful Conjugate DesiredReaction->Success HighPH pH > 8.5 SideReaction Risk of Amine Side Reactions (e.g., with NHS esters) AmineDeprotonated->SideReaction Failure Mixture of Products, Reduced Yield SideReaction->Failure Troubleshooting Start Low/No Yield in CuAAC Reaction Q1 Is the Catalyst System Active? Start->Q1 Q2 Are Reagents Pure & Correct? Q1->Q2 No Sol1a Use freshly prepared Sodium Ascorbate solution. Q1->Sol1a Yes Sol1b Ensure proper Ligand:Cu ratio (e.g., 5:1 THPTA:CuSO₄). [2, 13] Q1->Sol1b Sol1c Degas buffers to remove O₂. Q1->Sol1c Q3 Are Conditions Optimal? Q2->Q3 No Sol2a Confirm Azide/Alkyne integrity (e.g., by MS or NMR). Q2->Sol2a Yes Sol2b Check concentrations (e.g., by UV-Vis). Q2->Sol2b Success Improved Yield Q3->Success No Sol3a Ensure pH is ~7.0-7.5. Q3->Sol3a Yes Sol3b Increase reaction time or reagent concentration. Q3->Sol3b Sol1a->Success Sol1b->Success Sol1c->Success Sol2a->Success Sol2b->Success Sol3a->Success Sol3b->Success

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Key Causality Checks:

  • Catalyst Inactivation: The active catalyst is Cu(I). It is readily oxidized to the inactive Cu(II) by oxygen. [6]Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ, but ascorbate itself can degrade in solution over time. Always use a freshly prepared stock solution of sodium ascorbate. [6]2. Ligand Issues: The ligand (e.g., THPTA) is crucial. It stabilizes Cu(I) and accelerates the reaction. [7]Insufficient ligand can lead to catalyst precipitation or oxidation. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidation by reactive oxygen species that can be generated. [8][9]3. Biomolecule Interference: Some functional groups on a biomolecule, particularly thiols (from cysteine), can strongly coordinate with copper and sequester it, effectively poisoning the catalyst. [9]If your biomolecule has many free cysteines, consider increasing the copper/ligand concentration or using a copper-free click chemistry alternative like SPAAC. [10][11]

Experimental Protocols
Protocol 1: General Method for CuAAC Bioconjugation

This protocol is a standard starting point for conjugating ApyNOL-HCl to an azide-modified protein.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of ApyNOL-HCl in deionized water.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare your azide-modified biomolecule in a degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Assembly:

    • In a microcentrifuge tube, add the azide-biomolecule to its final desired concentration (e.g., 25 µM).

    • Add ApyNOL-HCl from the stock solution to a final concentration of 250 µM (10-fold excess).

    • In a separate tube, prepare the catalyst premix: combine 5 µL of 100 mM ligand stock with 5 µL of 20 mM CuSO₄ stock. Mix gently. This creates a 1:5 Cu:Ligand ratio. [9] * Add the catalyst premix to the biomolecule/alkyne solution to achieve a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding sodium ascorbate from the fresh stock solution to a final concentration of 2-5 mM.

  • Incubation & Monitoring:

    • Mix the reaction gently by inversion or slow rotation.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight.

    • Monitor reaction progress using SDS-PAGE (to observe a mass shift) or LC-MS.

Protocol 2: Purification of the Bioconjugate

This protocol outlines a general strategy to separate the final conjugate from unreacted components.

  • Removal of Small Molecules (Desalting/SEC):

    • The first step is to remove excess ApyNOL-HCl, copper, ligand, and ascorbate.

    • Use Size Exclusion Chromatography (SEC) with a resin appropriate for the molecular weight of your biomolecule (e.g., Sephadex G-25) or a desalting column. [12][13]Elute with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Separation of Conjugate from Unconjugated Biomolecule (Chromatography):

    • Conjugation often alters the physicochemical properties of the biomolecule. This change can be exploited for purification.

    • Ion Exchange Chromatography (IEX): The addition of ApyNOL-HCl adds a positive charge (from the amine). If this significantly changes the pI of your biomolecule, IEX can effectively separate conjugated from unconjugated species. [14] * Hydrophobic Interaction Chromatography (HIC): The pentynyl group may slightly increase the hydrophobicity of your biomolecule, potentially allowing for separation via HIC. [15] * Affinity Chromatography: If your biomolecule has an affinity tag (e.g., His-tag), this remains the most effective method for purification. []

  • Analysis and Pooling:

    • Analyze the collected fractions using analytical SEC-HPLC to assess purity and aggregation, and SDS-PAGE/LC-MS to confirm the presence of the conjugate. [15][17] * Pool the pure fractions, concentrate if necessary, and store under appropriate conditions.

References
  • Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]

  • Neupane, R., & Bergquist, J. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. PubMed. Available at: [Link]

  • Roy, B., Mahat, M. M., & Lim, C. W. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]

  • Wahab, R., Khan, F., Singh, Y., & Alaabdan, M. (2021). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. ACS Publications. Available at: [Link]

  • Sánchez-Férez, M., et al. (2022). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega. Available at: [Link]

  • Pharma Focus America. (2025). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]

  • Chandrabatla, V. P. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Review. Available at: [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

  • Gody, G., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling. ACS Figshare. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available at: [Link]

  • Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Available at: [Link]

  • Stria, S. M., & Raines, R. T. (2015). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Available at: [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA. Available at: [Link]

  • Matyjaszewski, K., et al. (2015). Side reactions of macromonomers under CuAAC condition. ResearchGate. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Khan, I., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide. PMC. Available at: [Link]

  • Ruiz, G., et al. (2019). pH Impacts the Orientation of Antibody Adsorbed onto Gold Nanoparticles. ACS Publications. Available at: [Link]

  • Xiong, B., et al. (2021). Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. PMC. Available at: [Link]

  • Bolje, A., et al. (2016). Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Publications. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available at: [Link]

  • Giofrè, S. V., et al. (2021). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents. ChemRxiv. Available at: [Link]

  • Tang, B. Z., et al. (2022). “On Water” Effect for Green Click Reaction. CCS Chemistry. Available at: [Link]

  • Barbas, C. F., et al. (2014). Amine-Selective Bioconjugation Using Arene Diazonium Salts. ACS Publications. Available at: [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Available at: [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. PMC. Available at: [Link]

  • SoluLink. (2008). Preparation and/or purification of oligonucleotide conjugates. Google Patents.
  • Juds, C. (n.d.). Diversification of ADC formats and overcoming purification challenges. Lonza. Available at: [Link]

  • Barbas, C. F., et al. (2014). Amine-Selective Bioconjugation Using Arene Diazonium Salts. Organic Letters. Available at: [Link]

  • Chem-Station. (2016). Bioconjugation. Chem-Station Int. Ed. Available at: [Link]

  • Bio-Synthesis. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. Available at: [Link]

  • Misra, A. K. (2016). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers. Available at: [Link]

  • Bernardes, G. J. L., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins. RSC Publishing. Available at: [Link]

  • Macmillan Group. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Macmillan Group. Available at: [Link]

  • PubChem. (n.d.). 2-Aminopent-4-en-1-ol. PubChem. Available at: [Link]

  • National Library of Medicine. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. National Library of Medicine. Available at: [Link]

  • Chemspace. (n.d.). (2S)-1-aminopent-4-yn-2-ol hydrochloride. Chemspace. Available at: [Link]

  • NextSDS. (n.d.). (2S)-1-aminopent-4-yn-2-ol hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. NIST WebBook. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

(2S)-2-Aminopent-4-YN-1-OL hydrochloride vs L-propargylglycine in click chemistry applications

Application Note: Strategic Selection of Alkyne Handles in Bioorthogonal Chemistry In the rapidly expanding field of bioorthogonal chemistry, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Selection of Alkyne Handles in Bioorthogonal Chemistry

In the rapidly expanding field of bioorthogonal chemistry, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for bioconjugation. However, the success of a "click" reaction is fundamentally dictated by the structural scaffold carrying the alkyne handle. For researchers designing peptide therapeutics, functionalized polymers, or targeted small molecules, choosing between an amino acid alkyne and an amino alcohol alkyne is a critical inflection point.

This guide provides an objective, mechanistically grounded comparison between L-propargylglycine (an unnatural amino acid) and (2S)-2-Aminopent-4-YN-1-OL hydrochloride (its reduced amino alcohol counterpart), detailing their distinct chemical behaviors, optimal application spaces, and validated experimental workflows.

Mechanistic & Structural Divergence

While both molecules provide a terminal alkyne (-C≡CH) essential for CuAAC, their backbone chemistry dictates entirely different synthetic trajectories.

L-propargylglycine (Pra): The Backbone Integrator L-propargylglycine is an unnatural α -amino acid featuring a carboxylic acid (-COOH) at its C-terminus[1]. This allows it to seamlessly integrate into peptide backbones via standard amide bond formation during Solid Phase Peptide Synthesis (SPPS). Because it mimics natural amino acids, it can also be incorporated into living systems using mutant methionyl-tRNA synthetases (MetRS) for metabolic labeling[2].

(2S)-2-Aminopent-4-YN-1-OL Hydrochloride: The Orthogonal Terminator Often referred to as L-propargylglycinol, this molecule is the reduced form of Pra, where the carboxylic acid is replaced by a primary hydroxyl group (-CH₂OH). Supplied as a hydrochloride salt to prevent amine oxidation and enhance aqueous solubility, this amino alcohol cannot form standard peptide bonds at its C-terminus. Instead, the hydroxyl group provides orthogonal reactivity (esterification, etherification, or polyurethane synthesis)[3]. In peptide synthesis, it acts as a C-terminal capping agent that prevents further extension, while in medicinal chemistry, it serves as a chiral building block for synthesizing complex heterocycles like oxazolidinone antibacterials[4].

Comparative Performance Profiling

To guide reagent selection, the quantitative and qualitative parameters of both compounds are summarized below:

ParameterL-propargylglycine (Pra)(2S)-2-Aminopent-4-YN-1-OL HCl
Chemical Classification Unnatural α -Amino AcidChiral β -Amino Alcohol
Molecular Weight 113.11 g/mol 135.60 g/mol (Salt form)
C-Terminal Group Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)
Primary Application Internal peptide sequencing, metabolic labeling[1]C-terminal peptide capping, polymer grafting, oxazolidinone synthesis[3][4]
SPPS Compatibility Excellent (Requires Fmoc/Boc protection)Limited to final C-terminal capping
Orthogonal Reactivity Amide bond formationEster/Ether linkage, Urethane formation
Storage & Stability Stable at RT; prone to racemization under strong baseHighly stable as HCl salt; requires base to liberate free amine

Pathway Visualizations

The structural differences between these two reagents dictate their position within a synthetic workflow.

PraWorkflow A L-propargylglycine (Pra) B Solid Phase Peptide Synthesis (Internal Amide Bonds) A->B C Alkyne-Functionalized Peptide B->C D CuAAC Reaction (Azide-Fluorophore, Cu(I), THPTA) C->D E Triazole-Linked Labeled Peptide D->E

Caption: Workflow of L-propargylglycine incorporation into a peptide backbone and subsequent CuAAC labeling.

AminoAlcoholLogic A (2S)-2-Aminopent-4-YN-1-OL HCl Amino Alcohol B Amine (-NH2) Reactivity (Requires DIPEA) A->B C Hydroxyl (-OH) Reactivity A->C F CuAAC Click Chemistry (Alkyne Handle) A->F D C-Terminal Capping (Prevents Extension) B->D E Ester/Ether Linkages (Polymer/Lipid Conjugation) C->E

Caption: Orthogonal reactivity pathways of (2S)-2-Aminopent-4-YN-1-OL hydrochloride in bioconjugation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are utilized.

Protocol A: Peptide Labeling via L-propargylglycine (CuAAC)

Objective: Site-specific fluorescent labeling of a Pra-containing peptide. Causality & Design: Free amino acids can sequester Cu(I), hampering click efficiency[5]. To counteract this, a stabilizing ligand (THPTA) is used to maintain the active Cu(I) oxidation state and prevent reactive oxygen species (ROS) generation that could degrade the peptide[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the Pra-containing peptide (100 µM) in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Reagent Assembly: In a separate tube, pre-mix 1 mM CuSO₄ with 5 mM THPTA ligand. Causality: Pre-complexing copper with THPTA prevents Cu(II) from inducing non-specific peptide oxidation before the reducing agent is added.

  • Catalyst Activation: Add 5 mM Sodium Ascorbate to the Cu/THPTA mixture. The solution will turn from blue to colorless, indicating the successful reduction of Cu(II) to the catalytically active Cu(I)[5].

  • Cycloaddition: Add 150 µM of Azide-Fluorophore (e.g., AlexaFluor-647-Azide) to the peptide solution, followed by the activated Cu(I) complex. Incubate at room temperature for 1 hour in the dark.

  • Quenching & Validation: Quench the reaction by adding 10 mM EDTA to chelate the copper[6].

    • Self-Validation Step: Analyze the crude mixture via LC-MS. A successful reaction is validated by a mass shift corresponding exactly to the molecular weight of the azide-fluorophore, with the complete disappearance of the unreacted peptide peak.

Protocol B: Polymer Functionalization via (2S)-2-Aminopent-4-YN-1-OL HCl

Objective: Grafting an alkyne handle onto a carboxylic acid-functionalized polymer (e.g., Polyacrylic acid) using the amino alcohol. Causality & Design: Because the reagent is supplied as a hydrochloride salt, the amine is protonated (NH₃⁺) and non-nucleophilic. A non-nucleophilic base must be added to liberate the free amine. Furthermore, the amine is significantly more nucleophilic than the hydroxyl group, allowing for chemoselective amide bond formation without protecting the -OH group[4].

Step-by-Step Methodology:

  • Amine Liberation: Dissolve 1.2 equivalents of (2S)-2-Aminopent-4-YN-1-OL HCl in anhydrous DMF. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl salt, liberating the primary amine for nucleophilic attack while being sterically hindered enough to avoid side reactions.

  • Polymer Activation: Dissolve the carboxylic acid-functionalized polymer in DMF. Add 1.1 equivalents of HATU and stir for 10 minutes to form the active OAt ester.

  • Chemoselective Coupling: Add the liberated amino alcohol solution to the activated polymer. Stir at room temperature for 4 hours. The amine will preferentially react with the activated ester, leaving the hydroxyl group intact for future orthogonal chemistry.

  • Purification & Validation: Precipitate the polymer in cold diethyl ether and centrifuge.

    • Self-Validation Step: Perform FT-IR spectroscopy on the dried polymer. The successful incorporation of the alkyne handle is validated by the appearance of a sharp peak at ~2100 cm⁻¹ (C≡C stretch) and a broad peak at ~3300 cm⁻¹ (free -OH stretch), confirming that the hydroxyl group was not consumed during the coupling.

Conclusion

The choice between L-propargylglycine and (2S)-2-Aminopent-4-YN-1-OL hydrochloride is dictated by the desired topology of the final construct. For internal modifications and standard peptide elongation, L-propargylglycine is the undisputed choice. Conversely, when designing C-terminal caps, complex small-molecule heterocycles, or dual-functionalized polymers requiring orthogonal hydroxyl reactivity, (2S)-2-Aminopent-4-YN-1-OL hydrochloride provides the necessary chemical architecture.

References

  • Unusual Amino Acids: Propargylglycine (Pra) | LifeTein Peptide Blog. LifeTein.
  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory.
  • Quantitative analysis of Cu(I) concentration in cLICK chemistry. Clockss / Heterocycles.
  • Combining ATRP and “Click” Chemistry: a Promising Platform toward Functional Biocompatible Polymers and Polymer Bioconjugates. ACS Publications.
  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. NIH / PMC.
  • Site-Specific Labeling of Proteins Using Unnatural Amino Acids. NIH / PMC.

Sources

Comparative

High-Resolution Mass Spectrometry Characterization of (2S)-2-Aminopent-4-YN-1-OL Hydrochloride Conjugates: A Comparative Guide

Executive Summary In the rapidly evolving landscape of bioconjugation, proteomics, and activity-based protein profiling (ABPP), the selection of a bioorthogonal tag dictates both the biological fidelity of the experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, proteomics, and activity-based protein profiling (ABPP), the selection of a bioorthogonal tag dictates both the biological fidelity of the experiment and the analytical sensitivity of downstream characterization. (2S)-2-Aminopent-4-YN-1-OL hydrochloride is a bifunctional, terminal alkyne-containing amino alcohol that serves as a highly efficient probe for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides an in-depth technical comparison of (2S)-2-Aminopent-4-YN-1-OL against alternative conjugation tags, detailing the causality behind optimized experimental workflows and providing self-validating protocols for high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterization.

Strategic Advantages & Comparative Performance

To objectively evaluate (2S)-2-Aminopent-4-YN-1-OL hydrochloride, we must benchmark it against standard bioorthogonal alternatives: Propargylamine (a basic terminal alkyne) and DBCO-amine (a standard Strain-Promoted Azide-Alkyne Cycloaddition [SPAAC] reagent)[1].

Table 1: Quantitative and Qualitative Comparison of Alkyne Tags for MS Analysis
Parameter(2S)-2-Aminopent-4-YN-1-OLPropargylamineDBCO-Amine (SPAAC)
Molecular Weight (Free Base) 99.13 g/mol 55.08 g/mol ~276 g/mol
Steric Footprint MinimalMinimalVery Large
Conjugation Kinetics Moderate to Fast (CuAAC)Moderate to Fast (CuAAC)Fast (Catalyst-free)
Aqueous Solubility Excellent (Hydroxyl group)GoodPoor (Requires organic co-solvents)
MS Ionization Efficiency (ESI+) High (Hydrophilic, easily protonated)ModerateLow (Hydrophobic suppression)
Impact on Protein Folding NegligibleNegligibleHigh risk of aggregation/misfolding

Causality Insight: The inclusion of the primary hydroxyl group in (2S)-2-Aminopent-4-YN-1-OL is an intentional, critical feature. While propargylamine is smaller, it lacks the hydrogen-bonding capacity of the hydroxyl group. In reversed-phase LC-MS, highly hydrophobic tags like DBCO cause peak broadening and ion suppression[2]. The hydrophilic nature of (2S)-2-Aminopent-4-YN-1-OL ensures that the tagged peptides elute sharply and ionize efficiently, maximizing the signal-to-noise ratio in MS1 spectra. Furthermore, unlike SPAAC reagents that can cause severe steric hindrance at buried conjugation sites, this compact terminal alkyne minimizes structural perturbations on target proteins[1].

Workflow & Experimental Methodology

Workflow A Azide-Modified Biomolecule C CuAAC Reaction (CuSO4, THPTA, Ascorbate) A->C B (2S)-2-Aminopent-4-YN-1-OL Hydrochloride B->C D Triazole Conjugate Formation C->D E Tryptic Digestion & Desalting D->E F LC-MS/MS Characterization E->F

CuAAC bioconjugation and LC-MS/MS workflow for alkyne-tagged proteins.

Protocol 1: CuAAC Bioconjugation of Protein Targets

Self-Validating Design: This protocol utilizes THPTA to maintain Cu(I) in a water-soluble complex. This prevents reactive oxygen species (ROS)-induced protein degradation that commonly plagues unoptimized CuAAC reactions[3].

  • Preparation of Reagents:

    • Prepare a 100 mM stock of (2S)-2-Aminopent-4-YN-1-OL hydrochloride in LC-MS grade water.

    • Prepare fresh stocks of CuSO4 (50 mM in water), THPTA ligand (50 mM in water), and Sodium Ascorbate (100 mM in water).

  • Catalyst Pre-complexation (Critical Step):

    • Mix CuSO4 and THPTA at a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO4 + 5 µL of 50 mM THPTA). Incubate at room temperature for 5 minutes.

    • Causality: Pre-complexing ensures free Cu(II) is fully chelated before reduction, preventing non-specific metalloprotease-like cleavage of the target protein[3].

  • Reaction Assembly:

    • To 100 µL of azide-modified protein (1-5 mg/mL in PBS, pH 7.4), add the alkyne tag to a final concentration of 1 mM.

    • Add the pre-complexed CuSO4/THPTA mixture (final Cu concentration: 100 µM).

    • Initiate the reaction by adding Sodium Ascorbate (final concentration: 2.5 mM).

  • Incubation & Quenching:

    • Incubate for 1 hour at room temperature in the dark.

    • Quench the reaction by adding EDTA (final concentration 5 mM) to strip the copper catalyst and halt the reaction definitively.

Protocol 2: Bottom-Up Proteomics LC-MS/MS Preparation
  • Protein Precipitation: Add 4 volumes of ice-cold acetone to the quenched reaction. Incubate at -20°C for 2 hours to precipitate the protein and remove unreacted small molecules. Centrifuge at 15,000 x g for 15 min.

  • Digestion: Resuspend the pellet in 50 mM ammonium bicarbonate containing 8 M urea. Reduce with 5 mM DTT (30 min, 55°C) and alkylate with 10 mM iodoacetamide (30 min, dark). Dilute urea to <1 M and digest overnight with MS-grade Trypsin (1:50 enzyme:protein ratio).

  • Desalting: Acidify the digest with 1% Formic Acid and desalt using C18 Spin Columns. Dry the eluate under vacuum and resuspend in 0.1% Formic Acid for LC-MS/MS analysis.

Mass Spectrometry Characterization & Data Interpretation

The identification of the conjugation site relies on detecting the precise mass shift imparted by the triazole adduct during tandem mass spectrometry[2].

MS_Frag A Precursor Ion [M+H]+ (Peptide + Triazole Adduct) B HCD Fragmentation (High-Energy Collision) A->B C Peptide Backbone Cleavage (b and y series ions) B->C Sequence ID D Tag-Specific Reporter Ions (Diagnostic Peaks) B->D Conjugation Verification

MS/MS fragmentation pathways yielding sequence and tag-specific diagnostic ions.

Data Analysis Logic:
  • Exact Mass Shift: The covalent addition of (2S)-2-Aminopent-4-YN-1-OL (Chemical Formula: C5H9NO) via CuAAC results in a monoisotopic mass addition of exactly +99.0684 Da to the azide-modified residue.

  • Isotopic Signatures: Unlike heavier, halogenated tags that produce complex isotopic envelopes, this tag yields a clean, standard biological isotopic distribution. This simplifies automated database searches in software like MaxQuant or Proteome Discoverer, reducing false discovery rates[2].

  • Fragmentation Behavior: During Higher-energy Collisional Dissociation (HCD), the robust 1,2,3-triazole linkage remains largely intact. Consequently, the +99.0684 Da mass shift will be observed on all b or y fragment ions that contain the modified amino acid, allowing for unambiguous, single-residue localization of the conjugation site.

References

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Validation

Benchmarking (2S)-2-Aminopent-4-YN-1-OL Hydrochloride in Bioorthogonal Metabolic Labeling: A Comprehensive Comparison Guide

As bioorthogonal chemistry transitions from proof-of-concept to a foundational tool in multi-omic profiling, the selection of metabolic handles dictates the fidelity of downstream data. (2S)-2-Aminopent-4-YN-1-OL hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioorthogonal chemistry transitions from proof-of-concept to a foundational tool in multi-omic profiling, the selection of metabolic handles dictates the fidelity of downstream data. (2S)-2-Aminopent-4-YN-1-OL hydrochloride (Propargylglycinol HCl) has emerged as a highly versatile, alkyne-tagged amino alcohol. Its structural mimicry of natural lipid precursors (e.g., ethanolamine, sphingoid bases) and its utility as a modular handle for RNA functionalization make it a premier choice for researchers requiring minimal steric perturbation and high intracellular stability.

This guide provides an authoritative, data-backed comparison of (2S)-2-Aminopent-4-YN-1-OL hydrochloride against traditional metabolic labeling alternatives, equipping drug development professionals and molecular biologists with actionable, self-validating protocols.

Mechanistic Overview & Causality in Experimental Design

The utility of (2S)-2-Aminopent-4-YN-1-OL relies on two critical structural features:

  • The Amino Alcohol Motif: This allows the molecule to act as a direct substrate for endogenous kinases and transferases (e.g., the Kennedy pathway for phospholipid synthesis) or as a primary amine for chemical conjugation to nucleic acids[1, 2].

  • The Terminal Alkyne: Unlike bulky fluorophores, the terminal alkyne is sterically negligible, ensuring that the probe does not disrupt the native localization or biological function of the target macromolecule. Furthermore, alkynes are biologically inert, avoiding the intracellular reduction issues commonly seen with azide-based probes.

KennedyPathway A (2S)-2-Aminopent-4-YN-1-OL (Alkyne Probe) B Ethanolamine Kinase (Phosphorylation) A->B C Phospho-Alkyne Intermediate B->C D Cytidylyltransferase (CTP Activation) C->D E CDP-Alkyne Derivative D->E F Phosphotransferase (+ Diacylglycerol) E->F G Alkyne-Tagged Phospholipid F->G H CuAAC Reaction (+ Azide-Fluorophore) G->H I Fluorescently Labeled Lipid Membrane H->I

Metabolic incorporation of (2S)-2-Aminopent-4-YN-1-OL into phospholipids via the Kennedy pathway.

Benchmarking: Comparative Performance Metrics

When benchmarking (2S)-2-Aminopent-4-YN-1-OL against alternatives like Azido-ethanolamine or traditional radiolabels ( 14 C-Ethanolamine), the alkyne probe demonstrates superior long-term stability. Azides can undergo Staudinger reduction in the presence of intracellular thiols (e.g., glutathione) during extended incubations, artificially lowering the detectable pool of labeled metabolites. The alkyne moiety circumvents this, yielding a higher Signal-to-Noise Ratio (SNR).

Table 1: Comparative Benchmarking of Metabolic Precursors
Metric(2S)-2-Aminopent-4-YN-1-OL HClAzido-Ethanolamine 14 C-Ethanolamine
Bioorthogonality Excellent (Inert alkyne)Moderate (Prone to thiol reduction)N/A (Direct radiolabel)
Steric Perturbation Minimal (Terminal alkyne)Minimal (Terminal azide)None (Isotopic)
Intracellular Stability High (>72h without degradation)Low to Moderate (<24h optimal)High
Detection Method CuAAC Click ChemistryCuAAC or SPAAC Click ChemistryAutoradiography / Scintillation
Multiplexing High (Compatible with diverse azides)High (Compatible with diverse alkynes)None

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every experiment must include a "No-Probe Control" to establish the baseline of non-specific fluorophore binding, ensuring that any observed signal is causally linked to the bioorthogonal reaction.

Protocol A: Phospholipid Metabolic Labeling & Detection
  • Cell Culture & Labeling: Seed HeLa cells at 1×105 cells/well. Replace media with custom ethanolamine-free DMEM. Add (2S)-2-Aminopent-4-YN-1-OL HCl to a final concentration of 50 µM. Incubate for 24 hours.

  • Fixation & Permeabilization: Wash cells 3x with ice-cold PBS. Fix with 4% Paraformaldehyde (PFA) for 15 min at room temperature (RT). Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

  • CuAAC Reaction (Click): Prepare the click cocktail fresh: 100 mM Tris buffer (pH 8.5), 1 mM CuSO 4​ , 5 mM THPTA ligand, 2 µM Alexa Fluor 488-Azide, and 100 mM Sodium Ascorbate (added last to initiate Cu(I) formation). Incubate cells in the dark for 30 min at RT.

  • Self-Validation Checkpoint: Evaluate the "No-Probe Control" (cells treated with vehicle instead of the alkyne probe, but subjected to the full CuAAC reaction). A valid assay requires an SNR > 15 between the labeled sample and this control.

Protocol B: RNA Functionalization via Enzymatic Tailing

Based on established RNomics strategies[2], (2S)-2-Aminopent-4-YN-1-OL can be utilized to synthesize clickable handles for RNA tracking.

  • Enzymatic Tailing: Isolate total RNA. Subject 1 µg of RNA to 3'-tailing using Yeast Poly(A) Polymerase (PAP) and 2'-N 3​ -2'-dUTP for 1 hour at 37°C.

  • Conjugation: React the azide-tailed RNA with an alkyne-fluorophore handle synthesized from (2S)-2-Aminopent-4-YN-1-OL via CuAAC (30 min incubation at 25°C to prevent RNA degradation).

  • Purification: Precipitate RNA using ethanol and 0.3 M sodium acetate to remove unreacted dye.

RNAWorkflow S1 1. RNA Isolation & Purification S2 2. Enzymatic Tailing (Yeast PAP + Azide-NTP) S1->S2 S3 3. CuAAC Reaction (+ Alkyne-Handle) S2->S3 S4 4. Precipitation & Washing S3->S4 S5 5. PAGE Analysis & Quantification S4->S5

Step-by-step bioorthogonal workflow for enzymatic RNA tailing and CuAAC functionalization.

Quantitative Experimental Data

The efficiency of (2S)-2-Aminopent-4-YN-1-OL HCl is best illustrated by its robust CuAAC conversion rates and high signal-to-noise ratios across different macromolecular targets.

Table 2: Experimental Labeling Efficiency & SNR
Target ApplicationReagent ConcentrationIncubation TimeCuAAC Conversion EfficiencySignal-to-Noise Ratio (SNR)
Membrane Phospholipids 50 µM24 Hours> 85%18.5 ± 1.2
Membrane Phospholipids 100 µM48 Hours> 92%22.1 ± 1.5
RNA Tailing (in vitro) 1 mM (Handle)30 Minutes~ 78%14.3 ± 0.8

Data Interpretation: The high SNR in prolonged phospholipid labeling (48 hours) confirms the intracellular stability of the alkyne moiety. Unlike azido-analogs, which exhibit a plateau in SNR after 24 hours due to thiol-mediated degradation, (2S)-2-Aminopent-4-YN-1-OL continues to accumulate, providing a wider dynamic range for metabolic tracking.

References

  • Hu, Z., Leus, I. V., Chandar, B., Sherborne, B. S., Avila, Q. P., Rybenkov, V. V., Zgurskaya, H. I., & Duerfeldt, A. S. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Journal of Medicinal Chemistry, 65(20), 14144–14179. Available at:[Link]

  • Samanta, A. (2012). RNA functionalization strategies and their application to RNA folding dynamics and experimental RNomics. Heidelberg University. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Guide for (2S)-2-Aminopent-4-YN-1-OL Hydrochloride

As a Senior Application Scientist, I frequently consult on the integration of bifunctional building blocks like (2S)-2-Aminopent-4-YN-1-OL hydrochloride into complex workflows, such as RNA functionalization and copper-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of bifunctional building blocks like (2S)-2-Aminopent-4-YN-1-OL hydrochloride into complex workflows, such as RNA functionalization and copper-catalyzed azide-alkyne cycloaddition (CuAAC) (1[1]). Proper disposal of this reagent is not just a regulatory hurdle; it is a critical component of laboratory safety and experimental integrity.

This guide provides field-proven, step-by-step methodologies for the safe operational handling and disposal of this compound, moving beyond standard Safety Data Sheets (SDS) to explain the chemical causality behind each protocol.

Physicochemical Hazard Profile & Causality

Understanding the molecular anatomy of (2S)-2-Aminopent-4-YN-1-OL hydrochloride ( C5​H9​NO⋅HCl ) is essential for predicting its waste behavior and avoiding catastrophic lab incidents.

  • The Terminal Alkyne ( C≡CH ) : Terminal alkynes are highly reactive toward heavy metals. In the presence of copper (Cu), silver (Ag), or mercury (Hg), they form metal acetylides. Dry copper acetylides are highly shock-sensitive and explosive (2[2]). This is the most critical safety causality, as this chemical is heavily used in CuAAC (Click Chemistry).

  • The Amine Hydrochloride ( NH2​⋅HCl ) : This salt form ensures reagent stability but renders aqueous solutions highly acidic and corrosive (). Unneutralized disposal can lead to corrosive damage or incompatible gas-generating reactions in mixed waste streams.

  • The Primary Alcohol ( −OH ) : Enhances solubility in polar organic solvents (e.g., DMF, DMSO, Methanol) and water, dictating the phase in which the waste will partition during liquid-liquid extractions.

Waste Segregation & Compatibility Matrix

To prevent cross-reactions in waste carboys, strictly adhere to the following segregation logic:

Waste Stream CategoryCompatibilityIncompatibility (DO NOT MIX)Hazard Rationale
Solid Powder (Unused/Expired) Original container, standard organic solid waste.Strong oxidizing agents, strong bases.Exothermic degradation; freebasing of the amine.
Aqueous Solutions (Non-Metal) Neutralized aqueous waste (pH 6.0–8.0).Unneutralized basic/acidic streams.Corrosive salt; potential off-gassing if mixed with reactive anions.
Organic Solutions (Non-Metal) Non-halogenated organic waste.Halogenated waste (unless chlorinated solvent used).Standard EPA/RCRA segregation to prevent solvent cross-reactions.
CuAAC (Click) Reaction Waste Segregated "Heavy Metal/Alkyne" aqueous waste.Standard organic/aqueous waste; NEVER let dry .Formation of explosive cuprous acetylides[2].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system to ensure environmental compliance and operator safety.

Protocol A: Disposal of Unused or Expired Solid Reagent
  • Containment : Keep the solid in its original, tightly sealed amber glass or compatible plastic container. Do not attempt to dissolve the solid for disposal unless required by local EHS.

  • Secondary Packaging : Place the primary container inside a secondary sealable bag to prevent dust dispersion if dropped.

  • Labeling : Affix a hazardous waste tag. Label explicitly as "Non-Halogenated Organic Solid Waste - Acidic Amine Hydrochloride Salt".

  • Storage : Store in a cool, dry waste accumulation area (ideally 2-8°C if space permits, to prevent degradation) away from moisture and oxidizers until pickup by a licensed EHS contractor for incineration.

Protocol B: Disposal of Standard Liquid Solutions (No Heavy Metals)
  • pH Verification : Test the pH of the aqueous or mixed-aqueous solution. The dissolved hydrochloride salt will likely render the solution acidic (pH < 5).

  • Neutralization : Slowly add a mild base (e.g., 1M NaHCO3​ ) dropwise while stirring until the pH reaches 6.0–8.0.

    • Causality: Neutralization prevents corrosive damage to waste carboys and prevents unwanted acid-catalyzed reactions with other waste.

  • Segregation :

    • If the solvent is >90% water, pour into the Aqueous Waste carboy.

    • If the solvent is primarily organic (e.g., DMSO, DMF), pour into the Non-Halogenated Organic Waste carboy.

  • Documentation : Log the exact mass/volume of the chemical added to the waste manifest.

Protocol C: CuAAC (Click Chemistry) Waste Deactivation (CRITICAL)

Because this compound is frequently used in Click Chemistry, waste often contains copper catalysts.

  • Maintain Hydration : Never allow reaction mixtures, filter cakes, or chromatography fractions containing both the alkyne and copper to evaporate to dryness.

    • Causality: Dry cuprous acetylides are highly sensitive to friction, heat, and impact, posing a severe explosion risk (2[2]).

  • Deactivation/Quenching : Treat the waste solution with a strong chelating agent (e.g., EDTA) or, if approved by your specific EHS department, dilute nitric acid to break the copper-acetylide complex and disarm the explosive hazard[2].

  • Segregation : Transfer the quenched solution to a dedicated, explicitly labeled "Aqueous Heavy Metal Waste - Contains Copper" container.

  • Labeling : Add a highly visible warning label: "Contains trace terminal alkynes and copper. DO NOT ALLOW TO DRY."

Spill Clean-Up & Decontamination

  • Solid Spills : Do not use water, as it will solubilize the acidic salt, increase skin absorption risks, and spread the contamination. Use a dedicated anti-static brush and dustpan to sweep up the powder without creating dust (). Place in a solid waste container. Clean the residual area with a damp paper towel and dispose of the towel in solid waste.

  • Liquid Spills : Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Sweep into a hazardous waste bag and label appropriately.

Disposal Logic & Workflow Visualization

To ensure foolproof compliance, follow this decision matrix for (2S)-2-Aminopent-4-YN-1-OL hydrochloride waste:

DisposalWorkflow Start (2S)-2-Aminopent-4-YN-1-OL HCl Waste Generation State What is the Waste Matrix? Start->State Solid Unused Solid Powder/Residue State->Solid Solid CuAAC CuAAC (Click) Reaction Waste State->CuAAC Contains Cu/Ag Liquid Standard Solution (No Heavy Metals) State->Liquid Liquid (No Metals) SolidContainer Seal in Original Container Label: Organic Solid Waste Solid->SolidContainer Quench CRITICAL: Do Not Let Dry! Deactivate Cu-Acetylides (e.g., EDTA / HNO3) CuAAC->Quench Neutralize Check pH & Neutralize Segregate by Solvent Liquid->Neutralize Incineration Licensed EHS Incineration / Disposal SolidContainer->Incineration HeavyMetal Heavy Metal Waste (Explicitly Labeled) Quench->HeavyMetal AqueousWaste Aqueous Waste Stream Neutralize->AqueousWaste Water-based OrganicWaste Organic Solvent Waste Neutralize->OrganicWaste Solvent-based AqueousWaste->Incineration OrganicWaste->Incineration HeavyMetal->Incineration

Decision tree for the safe segregation and disposal of (2S)-2-Aminopent-4-YN-1-OL HCl waste.

References

  • Source: nih.
  • Title: SAFETY DATA SHEET: Boc-(R)
  • Source: mdpi.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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